physicochemical properties of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
The following technical guide provides an in-depth physicochemical profiling of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid , designed for researchers in medicinal chemistry and drug development. Technical Whitepa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical profiling of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid , designed for researchers in medicinal chemistry and drug development.
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1389313-41-0 ) is a specialized fluorinated aliphatic building block increasingly utilized in modern drug discovery.[1] Unlike simple cyclohexyl derivatives, this compound features a gem-difluoro motif at the C4 position and a quaternary carbon at C1 bearing both a methyl group and a carboxylic acid.[1][2]
This unique substitution pattern offers three critical advantages in lead optimization:
Conformational Restriction: The gem-difluoro group alters the ring puckering parameters, often locking the cyclohexane ring into specific chair conformations that can favorably orient exit vectors.[1][2]
Metabolic Blocking: Fluorination at the C4 position blocks oxidative metabolism (hydroxylation) at a typically labile site.[1][2]
Lipophilicity Modulation: The fluorine atoms lower the basicity of the ring carbons while modulating
without the steric penalty of larger halogens.[1][2]
Recent patent literature identifies this scaffold as a key intermediate in the synthesis of KEAP1 binders and PROTAC linkers, highlighting its utility in targeted protein degradation strategies.[1][2]
Chemical Identity & Structural Architecture[1][2][3][4]
The introduction of two fluorine atoms at the C4 position creates a significant dipole moment.[1][2] The C-F bonds are highly polarized, yet the molecule remains overall lipophilic.[1][2]
Bond Lengths: The C-F bonds are short (~1.35 Å), creating a compact steric profile similar to a C-H bond but with vastly different electronics.[1][2]
Quaternary Center (C1): The presence of the methyl group at C1 creates a quaternary center, preventing racemization at the
-carbon and increasing the metabolic stability of the carboxylic acid pharmacophore.[1][2]
Physicochemical Properties
Note: Experimental values for this specific CAS are proprietary in many databases.[1][2] The values below represent high-confidence predictive modeling based on validated SAR of fluorinated cyclohexyl analogs.
Core Parameters[1][2]
Property
Value (Predicted/Range)
Confidence
Implications for Drug Design
pKa (Acid)
4.2 – 4.5
High
Slightly stronger acid than unsubstituted cyclohexanecarboxylic acid (pKa ~4.[1]9) due to the inductive electron-withdrawing effect of the -fluorines.[1][2]
LogP (Lipophilicity)
1.9 – 2.2
Medium
The methyl group adds ~0.5 units vs. the parent.[1][2] The difluoro group increases lipophilicity relative to a ketone but is often comparable to or slightly more lipophilic than methylene (-CH2-).[1][2]
LogD (pH 7.4)
-1.0 to -0.5
High
At physiological pH, the acid is ionized (carboxylate anion), making it highly soluble but membrane-impermeable unless masked (e.g., as an ester prodrug).[1]
Polar Surface Area (TPSA)
37.3 Ų
High
Derived solely from the carboxyl group; fluorine contributions are negligible to TPSA but significant to local polarity.[1][2]
Melting Point
> 100°C
Medium
Analogous 4,4-difluorocyclohexanecarboxylic acid melts at 103-107°C. The C1-methyl typically disrupts packing slightly but maintains solid state.[1]
Conformational Dynamics (The "Chair Flip")
The cyclohexane ring exists in a dynamic equilibrium between two chair conformers.[1][2] The preference is dictated by the A-values (steric bulk) of the substituents at C1.[1][2]
Thermodynamic Preference: The bulkier Methyl group prefers the equatorial position.[1][2] Consequently, the Carboxylic Acid group is forced into the axial position in the major conformer.[1][2]
Fluorine Impact: The 4,4-difluoro substitution introduces a "gauche effect" and dipole repulsion that can slightly flatten the ring, but the steric dominance of the C1-Methyl group remains the primary driver.[1][2]
Figure 1: Conformational equilibrium driven by steric A-values.[1][2] The methyl group forces the carboxylic acid into the axial orientation in the lowest energy state.[1][2]
Synthesis & Manufacturing
The synthesis typically proceeds via the hydrolysis of the corresponding ethyl ester.[1][2] This ester is often generated via fluorination of a 4-oxocyclohexane precursor followed by alkylation, or by direct construction of the ring.[1][2]
Critical Step: Acidify the aqueous layer to pH ~4 using 1M HCl.[1][2] (Do not acidify too strongly to avoid defluorination or decomposition, though C-F is generally stable).[1][2]
Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography for high-purity acid.[1][2]
Figure 2: Standard hydrolysis workflow for generating the free acid from its ester precursor.
Analytical Characterization
To validate the identity of CAS 1389313-41-0, researchers should look for specific signatures in NMR spectroscopy.[1][2]
F NMR Signature
The gem-difluoro group is the most diagnostic feature.[1][2]
Pattern: A distinct AB quartet (or broad doublet) is typically observed because the two fluorine atoms are diastereotopic due to the chiral center (even if the molecule is achiral overall, the axial/equatorial environment differs).[1][2]
Recent patent disclosures (e.g., WO2023073364) link this scaffold to KEAP1 binders .[1][2] The Kelch-like ECH-associated protein 1 (KEAP1) is a sensor for oxidative stress.[1][2]
Mechanism: Small molecules containing this carboxylic acid motif can mimic the acidic residues of the Nrf2 "ETGE" motif, binding to the Kelch domain of KEAP1.[1][2]
Role of Fluorine: The 4,4-difluoro substitution likely improves the metabolic half-life of the binder without disrupting the critical electrostatic interaction between the carboxylate and the Arginine-rich pocket of KEAP1.[1]
PROTAC Linker Design
The rigid cyclohexane scaffold is an excellent "exit vector" for PROTACs (Proteolysis Targeting Chimeras).[1][2]
Rigidity: Unlike flexible alkyl chains, this ring holds the warhead and the E3 ligase ligand at a defined angle, reducing the entropic cost of ternary complex formation.[1][2]
Solubility: The polar difluoro group improves aqueous solubility compared to a cyclohexyl linker, a critical parameter for large PROTAC molecules.[1][2]
References
ChemicalBook. (2023).[1][2] 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid Synthesis and Properties.Link[2]
World Intellectual Property Organization (WIPO). (2023).[1][2] Patent WO2023073364A1: Tetrahydroisoquinoline compounds that are KEAP1 binders.[1][2][4]Link[2]
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 2779136 (Analog: 4,4-Difluorocyclohexanecarboxylic acid).[1][2]Link[2]
Kishida Chemical Co., Ltd. (2023).[1][2] Safety Data Sheet: 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid.[1]Link[2]
Structural Elucidation Guide: 1H NMR of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
Executive Summary This technical guide details the proton nuclear magnetic resonance ( H NMR) profile of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid . This molecule represents a critical scaffold in modern medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the proton nuclear magnetic resonance (
H NMR) profile of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid . This molecule represents a critical scaffold in modern medicinal chemistry, where the gem-difluoro moiety serves as a bioisostere for carbonyls or sulfoxides, enhancing metabolic stability by blocking oxidative metabolism at the C4 position.
The analysis of this molecule requires a nuanced understanding of conformational dynamics (chair-chair interconversion) and heteronuclear coupling (
H-F). This guide moves beyond static peak listing to provide a self-validating framework for structural confirmation.
Part 1: Structural Logic & Conformational Dynamics
Before interpreting the spectrum, one must define the magnetic environment dictated by the molecule's geometry.
The Quaternary Center (C1)
The C1 position is fully substituted with a methyl group and a carboxylic acid.
Spectral Consequence: There is no methine proton at C1. This simplifies the splitting patterns of the adjacent C2/C6 protons, removing a major source of vicinal coupling (
).
The Methyl Signal: The C1-Methyl group appears as a sharp singlet . It is isolated from the fluorines (5 bonds away) and has no vicinal protons.
The Gem-Difluoro Group (C4)
The C4 position bears two fluorine atoms.
Deshielding Effect: The electronegative fluorines significantly deshield the adjacent protons at C3 and C5.
Coupling: The
F nucleus (, 100% abundance) couples strongly to protons. The C3/C5 protons will exhibit complex splitting due to vicinal H-F coupling (), typically ranging from 6–20 Hz depending on the dihedral angle.
Conformational Equilibrium
The cyclohexane ring undergoes rapid chair-chair interconversion at room temperature.
Conformer A: Methyl axial / COOH equatorial.
Conformer B: Methyl equatorial / COOH axial.
While the A-value of the COOH group (1.4 kcal/mol) is slightly lower than the CH
group (1.7 kcal/mol), solvation effects (H-bonding of COOH) often shift this equilibrium. In the NMR time scale at room temperature, you will observe a weighted average spectrum.
Figure 1: Conformational dynamics averaging the observed NMR signals at room temperature.
Part 2: Predicted 1H NMR Assignment
The following data represents the theoretical assignment based on substituent chemical shifts (SCS) and fragment analysis of analogous gem-difluorocyclohexanes.
Solvent: DMSO-
(Recommended to observe COOH and prevent aggregation).
Frequency: 400 MHz or higher recommended due to second-order effects.
Position
Group
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Interpretation
-COOH
Carboxylic Acid
12.0 - 12.5
Broad Singlet
-
Highly deshielded, exchangeable with DO. Shift varies with concentration.
C3-H / C5-H
Ring CH ( to CF)
1.90 - 2.15
Multiplet
"Multiplet of Death." Broadened by strong coupling to F4 and vicinal H2/H6.
C2-H / C6-H
Ring CH ( to CF)
1.50 - 1.75
Multiplet
Typical cyclohexane envelope. Less deshielded than C3/C5.
C1-CH
Methyl
1.15 - 1.25
Singlet
-
Diagnostic Peak. Sharp singlet. Integral = 3H.[1][2]
Detailed Coupling Analysis (The "Fingerprint")
The C3/C5 Protons: These are the most complex signals. They reside on carbons adjacent to the CF
group.
They experience geminal coupling to each other (
Hz).
They experience vicinal coupling to the C2/C6 protons.
Crucially , they experience vicinal coupling to the two Fluorine atoms (
).
Result: A wide, complex multiplet often described as "roofed" or unresolved.
The C1-Methyl: Because C1 is quaternary, the methyl group is a singlet. If you see splitting here, it indicates a synthesis error (e.g., incomplete methylation leaving a proton at C1) or long-range coupling (
) which is rare in this scaffold.
Part 3: Advanced Validation Protocols
To ensure scientific integrity, you cannot rely on 1D
H NMR alone. The following workflow validates the structure.
Protocol A:
F-Decoupled
H NMR
The overlap of H-H and H-F coupling makes the ring region (1.5 - 2.2 ppm) difficult to integrate accurately.
Action: Acquire a standard
H spectrum with F decoupling (e.g., zgig pulse sequence modified for F-decoupling).
Result: The complex multiplets at C3/C5 will collapse into simpler triplets or doublets (only H-H coupling remains).
Validation: If the peak width decreases significantly upon F-decoupling, the protons are confirmed to be adjacent to the CF
group.
Protocol B: 2D HSQC (Heteronuclear Single Quantum Coherence)
Action: Run a multiplicity-edited HSQC.
Result:
The Methyl singlet correlates to a CH
carbon (typically ~20-25 ppm).
The Ring Protons correlate to CH
carbons.
The CF
Carbon: Will NOT appear in standard HSQC optimized for C-H coupling (approx 145 Hz) because it has no protons. It appears as a triplet in C NMR (~120 ppm, Hz).
Figure 2: Analytical workflow for resolving spectral complexity in fluorinated cyclohexanes.
Part 4: Experimental Methodology
Sample Preparation
Solvent:DMSO-
is superior to CDCl for this specific acid. Carboxylic acids in CDCl often form dimers, causing the COOH peak to broaden significantly or drift. DMSO disrupts these dimers, sharpening the COOH signal.
Concentration: 5–10 mg in 0.6 mL solvent.
Tube: High-quality 5mm tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.
Acquisition Parameters (Bruker TopSpin Standard)
Pulse Program: zg30 (30° excitation pulse).
Relaxation Delay (D1): Set to 5 seconds . The quaternary methyl and the carboxylic acid proton have long
relaxation times. A short D1 will suppress the integration of the methyl group, leading to incorrect H-ratios.
Scans (NS): 16 or 32 scans are sufficient.
Spectral Width: -2 to 14 ppm (to catch the COOH).
Data Processing[3]
Apodization: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.
Referencing: Reference DMSO residual peak to 2.50 ppm.
Integration:
Set the Methyl singlet (approx 1.2 ppm) to 3.00 .
Check if the Ring region (1.5 - 2.2 ppm) integrates to 8.00 .
Check if COOH (12.0 ppm) integrates to 1.00 .
References
Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR.[3][4] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. (Detailed analysis of 1,1-difluorocyclohexane derivatives).
Thibaudeau, C., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. (Discusses the "fluorine gauche effect" and coupling constants).
An In-depth Technical Guide to the Solubility of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Drug Development In the journey of a drug from disc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a gatekeeper. Poor aqueous solubility can lead to low bioavailability, hinder the development of suitable formulations, and ultimately cause the failure of an otherwise promising therapeutic agent.[1][2] For 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid, understanding its solubility is paramount for its progression as a potential drug candidate. The introduction of fluorine atoms and a methyl group on the cyclohexyl scaffold can significantly modulate its physicochemical properties, including its solubility, compared to its non-fluorinated or non-methylated analogs.
Molecular Structure and Predicted Physicochemical Properties
A thorough understanding of the molecular structure of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is fundamental to predicting its solubility.
Structure:
Key Structural Features and Their Impact on Solubility:
Carboxylic Acid Group (-COOH): This functional group is ionizable, making the compound's solubility highly dependent on the pH of the surrounding medium. At pH values above its pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion (-COO⁻).[3][4]
Gem-Difluoro Group (-CF2-): The two fluorine atoms are highly electronegative and can participate in hydrogen bonding with water molecules, which may enhance aqueous solubility. However, the C-F bond is also highly non-polar, which can increase the molecule's hydrophobicity. The overall effect on solubility will depend on the interplay of these factors.
Cyclohexane Ring: This alicyclic ring is non-polar and contributes to the lipophilicity of the molecule, which generally decreases aqueous solubility.
Methyl Group (-CH3): The methyl group is a small, non-polar substituent that will slightly increase the lipophilicity of the compound, potentially leading to a minor decrease in aqueous solubility compared to its non-methylated counterpart.
Predicted Physicochemical Properties:
While experimental data is unavailable, we can infer some properties from similar compounds found in PubChem. For instance, 4,4-difluorocyclohexanecarboxylic acid has a molecular weight of 164.15 g/mol .[5] The addition of a methyl group to this structure to form our target compound would increase the molecular weight and likely the lipophilicity.
Theoretical Framework for Solubility
The solubility of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is governed by several key factors:
pH-Dependent Solubility
As a carboxylic acid, the aqueous solubility of this compound is expected to be significantly influenced by pH. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule. The solubility of the ionized form is generally much higher than that of the neutral form. Therefore, the overall solubility of the compound will increase as the pH rises above its pKa.[3][4]
Impact of Fluorination
Perfluoroalkyl carboxylic acids (PFCAs) are known to be stronger acids than their non-fluorinated analogs due to the electron-withdrawing effect of the fluorine atoms.[6] While our target compound is not a perfluorinated acid, the gem-difluoro group will still have an acidifying effect on the carboxylic acid proton, leading to a lower pKa compared to the non-fluorinated analog. This lower pKa means that the compound will be in its more soluble ionized form at a lower pH.
Solvent Effects
The solubility of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid will vary significantly in different solvents.
Aqueous Solvents: Solubility in aqueous buffers will be highly pH-dependent.
Organic Solvents: The compound is expected to be more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) due to the presence of the polar carboxylic acid group. Its solubility in non-polar solvents like hexane is likely to be low.
Experimental Determination of Solubility
To obtain accurate solubility data, well-defined experimental protocols are essential. The following section outlines the recommended methodologies.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]
Protocol:
Preparation of Saturated Solution: Add an excess amount of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents) in a sealed vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[1]
Protocol:
Preparation of DMSO Stock Solution: Prepare a concentrated stock solution of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid in DMSO.
Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).
Precipitation Measurement: Monitor the formation of precipitate over time using nephelometry, which measures light scattering caused by insoluble particles.[9]
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative solubility data should be summarized in a structured table.
Table 1: Predicted and Experimental Solubility of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
Solvent System
Temperature (°C)
Predicted Solubility
Experimental Solubility (Method)
Water (pH 2.0)
25
Low
TBD (Shake-Flask)
PBS (pH 7.4)
25
Moderate to High
TBD (Shake-Flask)
Methanol
25
High
TBD (Shake-Flask)
DMSO
25
Very High
TBD (Shake-Flask)
PBS (pH 7.4)
25
Moderate
TBD (Kinetic, Nephelometry)
Visualization of the Solubility Determination Workflow
A clear workflow diagram is essential for understanding the experimental process.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid. Based on its chemical structure, we predict that its aqueous solubility will be highly pH-dependent and that it will be soluble in polar organic solvents. The provided experimental protocols for thermodynamic and kinetic solubility will enable researchers to obtain the critical data needed to advance this compound in the drug development pipeline. Future work should focus on obtaining empirical data for this compound and determining its pKa to build a complete physicochemical profile. This will allow for the development of robust formulation strategies and a better understanding of its potential in vivo behavior.
References
Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC - NIH. Available from: [Link]
Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) | Langmuir. Available from: [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]
4,4-difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid (C8H12F2O3) - PubChemLite. Available from: [Link]
4,4-difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid - PubChemLite. Available from: [Link]
Fluorinated Higher Carboxylic Acids - ResearchGate. Available from: [Link]
The Gem-Difluoro Group: A Strategic Tool for Optimizing Drug-Like Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. A...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the gem-difluoro (CF2) group offers a unique and powerful toolkit for addressing common challenges in drug development, including metabolic instability, unfavorable pKa, and poor conformational control. This guide provides a comprehensive overview of the multifaceted roles of the gem-difluoro group, detailing the underlying physicochemical principles and offering practical insights into its application. We will explore its impact on metabolic stability, acidity/basicity, molecular conformation, and lipophilicity. Furthermore, this guide will present case studies of approved drugs, detail synthetic strategies for introducing the CF2 moiety, and provide established experimental protocols for evaluating its effects, thereby equipping drug discovery professionals with the knowledge to effectively leverage this versatile functional group.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it an invaluable tool for medicinal chemists.[1] While single fluorine substitutions are common, the gem-difluoromethylene (CF2) group has emerged as a particularly influential motif.[2][3] This group is not merely a "bulkier" version of a single fluorine atom; its distinct electronic and steric properties allow it to serve as a bioisostere for other functional groups and to fine-tune a range of pharmacokinetic and pharmacodynamic parameters.[2][4]
The gem-CF2 group can significantly enhance a molecule's metabolic stability, modulate the pKa of nearby functional groups, control molecular conformation, and influence lipophilicity and membrane permeability.[2][3] These effects are often critical for transforming a promising lead compound into a viable drug candidate. This guide will delve into the specific mechanisms by which the gem-difluoro group exerts these effects and provide a framework for its rational application in drug design.
Modulation of Physicochemical Properties by the Gem-Difluoro Group
The strategic placement of a gem-difluoro group can lead to predictable and beneficial changes in a molecule's properties. Understanding the fundamental principles behind these changes is key to their successful application.
Enhancing Metabolic Stability
A primary application of the gem-difluoro group is to block metabolic oxidation.[5] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often occurs at activated C-H bonds.[6] Replacing a metabolically labile methylene (CH2) group with a CF2 group can effectively prevent this oxidation for two main reasons:
C-F Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much more difficult for CYP enzymes to cleave.
Steric Hindrance: The fluorine atoms are larger than hydrogen atoms and can sterically hinder the approach of the enzyme to the metabolic site.
Studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of model derivatives.[1][5] This enhancement of metabolic stability can lead to a longer half-life, improved bioavailability, and a more consistent pharmacokinetic profile.[7][8]
pKa Modulation
The strong electron-withdrawing inductive effect of the two fluorine atoms in a gem-difluoro group can significantly alter the pKa of nearby acidic or basic functional groups.[5][9] This effect is primarily transmitted through bonds and decreases with distance.
For Amines: Placing a CF2 group near an amine will decrease its basicity (lower the pKa of the conjugate acid).[10] This is because the electron-withdrawing fluorine atoms pull electron density away from the nitrogen, making the lone pair less available for protonation.
For Carboxylic Acids: Conversely, a CF2 group near a carboxylic acid will increase its acidity (lower its pKa). The fluorine atoms stabilize the resulting carboxylate anion through their inductive effect.
This ability to fine-tune pKa is crucial because the ionization state of a drug affects its solubility, permeability, and target binding.[11][12] By modulating pKa, medicinal chemists can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The impact of gem-difluorination on the acidity of protonated species (pKa) is consistent with predictions based on the inductive effect of this electron-deficient substituent.[10]
Conformational Control
The gem-difluoro group can exert significant control over the conformation of a molecule, which is critical for its binding affinity to a biological target.[13] This is due to stereoelectronic effects, such as hyperconjugation and electrostatic interactions.[13] The C-F bonds can align in predictable ways with adjacent functional groups, effectively "locking" the molecule into a specific, bioactive conformation.[13] This can lead to enhanced potency and selectivity. In some cases, the introduction of a gem-difluoro group can encourage a cis-amide conformation in macrocycles, which may not be the major conformation in the non-fluorinated analogue.[14]
Lipophilicity and Permeability
The effect of the gem-difluoro group on lipophilicity (measured as LogP) is more complex and less predictable than its effects on metabolic stability and pKa.[5][15] While fluorination generally increases lipophilicity, the overall impact of a CF2 group depends on the molecular context, including the position of the group and the nature of surrounding functional groups.[1][5] Lipophilicity and aqueous solubility can follow complex trends and are affected by the position of the fluorine atoms, ring size, and the nature of other functional groups present.[1][5]
Despite this complexity, the modulation of lipophilicity is a key factor in optimizing a drug's ability to cross cell membranes and reach its target.[15][16] Careful placement of a gem-difluoro group can be used to balance lipophilicity and aqueous solubility, thereby improving a drug's overall permeability and ADME profile.
Case Studies: Gem-Difluoro Groups in Approved Drugs
The successful application of the gem-difluoro group is evident in a number of FDA-approved drugs. For instance, in 2021, nine new fluorine-containing drugs were approved, showcasing the continued importance of this element in drug design.[1] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1]
Table 1: Examples of FDA-Approved Drugs Containing a Gem-Difluoro Group
Drug Name
Therapeutic Area
Role of the Gem-Difluoro Group
Gemcitabine
Oncology
Acts as a metabolic inhibitor, where the CF2 group is crucial for its mechanism of action.
Taladegib
Oncology
The gem-difluoro group enhances metabolic stability and contributes to the desired pharmacokinetic profile.
Sofosbuvir
Hepatitis C
The gem-difluoro modification on the ribose sugar is critical for the drug's activity as a polymerase inhibitor.
These examples highlight the diverse ways in which the gem-difluoro group can be employed to create safer and more effective medicines.
Synthetic Strategies for Introducing the Gem-Difluoro Group
A variety of synthetic methods have been developed for the introduction of the gem-difluoro group into organic molecules.[17] The choice of method depends on the specific substrate and the desired location of the CF2 group. Some common strategies include:
Deoxofluorination: This involves the reaction of a ketone or aldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[18]
From Dithiolanes: Ketones and aldehydes can be converted to 1,3-dithiolanes, which are then treated with a halogen fluoride to yield the gem-difluoro compound.[18]
From gem-Difluoroalkenes: Readily available gem-difluoroalkenes can serve as versatile building blocks for the synthesis of more complex difluoromethylene-containing compounds through various addition and cycloaddition reactions.[17][19][20]
Palladium-Catalyzed Carbonylation: Recent advances have shown that gem-difluoroalkenes can undergo palladium-catalyzed alkoxycarbonylation to produce difluoromethylated esters.[21]
The development of new and efficient methods for the synthesis of gem-difluorinated compounds remains an active area of research, driven by the increasing importance of this motif in medicinal chemistry.[22][23]
Experimental Protocols for Evaluation
To assess the impact of introducing a gem-difluoro group, a number of standard in vitro assays can be employed.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.[6][24]
Materials:
Test compound and positive/negative controls (e.g., Verapamil, Diazepam)[24]
Dissolve a known amount of the test compound in deionized water to create a solution of known concentration (e.g., 1 mM).[27]
Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.[27]
Slowly add the titrant in small, known volumes.
Record the pH after each addition of the titrant.[27]
Plot the pH versus the volume of titrant added to generate a titration curve.
The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.
Alternative methods for pKa determination include UV-visible spectroscopy, capillary electrophoresis, and HPLC.[12][28][29]
Visualization and Data Presentation
Impact of the Gem-Difluoro Group on Drug Properties
Caption: Key physicochemical properties influenced by the gem-difluoro group.
Workflow for In Vitro Metabolic Stability Assay
Caption: Experimental workflow for the human liver microsome stability assay.
Conclusion and Future Outlook
The gem-difluoro group is a powerful and versatile tool in the medicinal chemist's arsenal.[2][3] Its ability to enhance metabolic stability, modulate pKa, control conformation, and influence lipophilicity makes it an attractive modification for optimizing drug candidates.[1][2][3] As our understanding of the subtle interplay between fluorination and molecular properties continues to grow, we can expect to see even more sophisticated applications of the gem-difluoro group in the design of next-generation therapeutics. The continued development of novel synthetic methodologies will further expand the accessibility and utility of this valuable structural motif.
References
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). ResearchGate. Retrieved February 3, 2026, from [Link]
Synthesis of gem-difluorinated analogs of drugs and further... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. (2021). National Institutes of Health. Retrieved February 3, 2026, from [Link]
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. (2022). PubMed Central. Retrieved February 3, 2026, from [Link]
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. Retrieved February 3, 2026, from [Link]
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. Retrieved February 3, 2026, from [Link]
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2024). National Institutes of Health. Retrieved February 3, 2026, from [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PubMed Central. Retrieved February 3, 2026, from [Link]
pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). PubMed Central. Retrieved February 3, 2026, from [Link]
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies. Retrieved February 3, 2026, from [Link]
Pd-Catalyzed Selective Carbonylation of gem-Difluoroalkenes: A Practical Synthesis of Difluoromethylated Esters. (n.d.). AIR Unimi. Retrieved February 3, 2026, from [Link]
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Wiley Online Library. Retrieved February 3, 2026, from [Link]
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). ACS Publications. Retrieved February 3, 2026, from [Link]
Determination of pK(a) values of basic new drug substances by CE. (2008). ResearchGate. Retrieved February 3, 2026, from [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved February 3, 2026, from [Link]
(PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). ResearchGate. Retrieved February 3, 2026, from [Link]
Method for producing geminal difluoro compound. (2017). Google Patents.
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTT Lab. Retrieved February 3, 2026, from [Link]
Determination of pKa Values by Liquid Chromatography. (n.d.). Chromatography Online. Retrieved February 3, 2026, from [Link]
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. Retrieved February 3, 2026, from [Link]
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved February 3, 2026, from [Link]
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved February 3, 2026, from [Link]
Gem-Difluorinated Cyclohexanes: Structural Dynamics & Synthetic Evolution
Technical Whitepaper | Medicinal Chemistry & Process Development Executive Summary The gem-difluorinated cyclohexane motif represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for car...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Medicinal Chemistry & Process Development
Executive Summary
The gem-difluorinated cyclohexane motif represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for carbonyl groups and ethers. Its utility stems from a unique physicochemical paradox: the ability to modulate lipophilicity while introducing significant polarity, a phenomenon often termed "polar hydrophobicity." This guide provides a technical analysis of the structural dynamics, historical synthetic evolution, and field-validated protocols for incorporating this moiety into drug candidates.
The Structural Imperative: Bioisosterism & Conformational Control
The Carbonyl Bioisostere
The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol), rendering the CF₂ group metabolically inert compared to the labile C=O group. However, the CF₂ moiety mimics the carbonyl in two critical aspects:
Steric Volume: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), allowing CF₂ to occupy a similar spatial volume to C=O without significant steric clash.
Electronic Profile: The highly electronegative fluorine atoms create a strong dipole moment similar to that of a carbonyl, maintaining specific electrostatic interactions within a binding pocket while eliminating susceptibility to nucleophilic attack.
Conformational Dynamics
In cyclohexane rings, gem-difluorination introduces distinct conformational biases. Unlike the gem-dimethyl group (Thorpe-Ingold effect), which often rigidifies the ring through steric bulk, the gem-difluoro group influences conformation primarily through dipole-dipole interactions and hyperconjugation (
).
Ring Inversion Barrier: The barrier to chair inversion in 1,1-difluorocyclohexane is approximately 10-11 kcal/mol, comparable to unsubstituted cyclohexane. However, the introduction of adjacent substituents creates a "dipole-locking" effect, where the ring adopts a conformation that minimizes dipolar repulsion between the C-F bonds and adjacent polar groups.
Data Summary: Substituent Effects
Substituent
(Inductive)
LogP (Octanol/Water)
Metabolic Stability
-CH₂-
0.00
Baseline
Low (Oxidation prone)
-C=O-
0.28
-0.5 to -1.0 (vs CH₂)
Low (Reduct/Nu- attack)
-CF₂-
0.35
+0.1 to +0.4 (vs C=O)
High
-C(Me)₂-
-0.01
+1.0 (vs CH₂)
Moderate (Me-oxidation)
Synthetic Evolution: From SF₄ to Crystalline Reagents
The history of synthesizing gem-difluorides is a narrative of taming reactivity.
The Era of Sulfur Tetrafluoride (SF₄)
In the mid-20th century, SF₄ was the primary reagent. It required high temperatures (>100°C), stainless steel autoclaves, and extended reaction times. While effective, its extreme toxicity and corrosive nature made it unsuitable for late-stage functionalization of complex pharmaceutical intermediates.
The Liquid Era: DAST & Deoxo-Fluor
The introduction of Diethylaminosulfur trifluoride (DAST ) by Middleton in the 1970s revolutionized the field. DAST allowed for fluorination at low temperatures (-78°C to RT) in glass vessels.
Limitation: DAST is thermally unstable and can detonate if heated >90°C.
Evolution: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ) was developed to provide greater thermal stability, though it still poses safety risks during scale-up.
The Modern Era: XtalFluor & Fluolead
To address the safety profile of liquid reagents, crystalline salts like XtalFluor-E and XtalFluor-M were developed.[1][2] These are dialkylaminodifluorosulfinium tetrafluoroborates.
Advantage: They do not generate free HF in situ (requiring an exogenous promoter like Et₃N[1]·3HF) and are stable solids, significantly reducing the risk of thermal runaway.
Mechanistic Deep Dive
The deoxofluorination of ketones proceeds via an activated intermediate. Understanding this mechanism is crucial for troubleshooting elimination side-products (vinyl fluorides).
Figure 1: Mechanistic pathway of nucleophilic fluorination. The competition between fluoride capture (Product) and proton loss (Side Product) is dictated by solvent polarity and temperature.
Use this for valuable intermediates or scales >5g.
Preparation: Charge flask with XtalFluor-E (1.2 equiv) and Et₃N·3HF (1.5 equiv) under N₂.
Solvation: Add anhydrous CH₂Cl₂.
Addition: Add substrate (1.0 equiv) as a solution in CH₂Cl₂ at -78°C.
Reaction: Warm to RT. If sluggish, reflux (XtalFluor is thermally stable up to ~80°C, unlike DAST).
Workup: Quench with 5% aqueous NaHCO₃.
Decision Matrix: Reagent Selection
Choosing the right reagent is a balance between reactivity, safety, and cost.
Figure 2: Strategic decision tree for selecting deoxofluorination reagents based on scale and substrate properties.
References
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link
Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[3] The Journal of Organic Chemistry. Link
Beaulieu, F., et al. (2009).[3] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2] Organic Letters. Link
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Strategic Sourcing and Technical Profile: 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
Executive Summary 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1389313-41-0) is a high-value fluorinated aliphatic building block used primarily in medicinal chemistry to modulate lipophilicity (LogD) and met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1389313-41-0) is a high-value fluorinated aliphatic building block used primarily in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability without significantly altering steric bulk.[1][2][3] As a bioisostere for non-fluorinated cycloalkanes, the gem-difluoro moiety lowers the pKa of the carboxylic acid while blocking oxidative metabolism at the 4-position.[3]
This guide provides a technical roadmap for sourcing, validating, and handling this compound, addressing the specific challenges associated with its quaternary carbon center and fluorination profile.
Part 1: Chemical Identity & Technical Specifications[3]
Before engaging suppliers, it is critical to distinguish this specific scaffold from its structural analogs (e.g., the des-methyl variant or the 1-hydroxy derivative), which are often cross-listed in catalog searches.[3]
Parameter
Specification
Technical Note
CAS Number
1389313-41-0
Critical: Do not confuse with 122665-97-8 (Des-methyl) or 1075221-15-6 (1-Hydroxy).[3]
The C1 quaternary center creates steric hindrance, affecting coupling rates.[3]
Part 2: Strategic Sourcing & Supplier Landscape
Sourcing this compound requires navigating between "Originator" labs (who synthesize it) and "Catalog" aggregators (who resell it).[3] For drug development campaigns requiring >10g, going direct to originators is recommended to ensure batch consistency.[3]
Supplier Categorization
Tier 1: Originators & Major Stockholders (High reliability, batch data available)[3]
Enamine: Likely the primary source for this specific building block (Ukraine/Latvia).[3] Known for large fluorinated aliphatic libraries.[3]
ChemScene: Reliable stock levels for medicinal chemistry scales (mg to gram).[3]
WuXi AppTec: Often holds stock for internal CRO projects; available for external purchase.[3]
Tier 2: Catalog Aggregators (Good for <1g, variable lead times)[3]
Combi-Blocks: US-based, often re-packages Tier 1 stock with rapid shipping.[3]
MilliporeSigma / Aldrich: High markup, but validated supply chain.[3]
The following decision tree aids in selecting the correct sourcing channel based on project phase and quantity.
Figure 1: Strategic sourcing workflow based on material requirements.
Part 3: Synthesis Context & Impurity Profile
Understanding the synthesis is mandatory for anticipating impurities.[3] The 1-methyl quaternary center usually necessitates constructing the ring or alkylating a precursor, both of which leave specific byproducts.[3]
Common Synthetic Routes[3]
Deoxofluor/DAST Fluorination: Starting from ethyl 1-methyl-4-oxocyclohexanecarboxylate.
Risk:[3] Incomplete fluorination leads to vinyl fluoride impurities (elimination products) which are difficult to separate from the product.[3]
Diels-Alder Approach: Using isoprene derivatives and acrylic acid precursors.[3]
Risk:[3] Regioisomers and diastereomers (if not symmetric) may persist.[3]
Critical Impurity Watchlist
When reviewing the Certificate of Analysis (CoA), specifically check for:
Des-fluoro alkene: The elimination product (cyclohexene derivative).[3]
Monofluoro impurity: Incomplete reaction during fluorination.[3]
Inorganic Fluorides: Residual HF or fluoride salts (check via combustion analysis or ion chromatography if used for GMP).[3]
Part 4: Quality Control & Validation Protocols
Do not rely solely on the supplier's CoA.[3] The following self-validating protocol ensures the compound meets the stringent requirements of medicinal chemistry.
Validated QC Workflow
Proton NMR (1H NMR): Confirm the methyl singlet (approx 1.2 ppm) and the cyclohexyl ring protons.
Fluorine NMR (19F NMR):Mandatory.
Expect a characteristic gem-difluoro pattern (often a broad doublet or AB quartet depending on ring conformation) around -90 to -100 ppm.[3]
Validation: Integration must match the proton signals.[3] Any small peaks in the -110 to -130 ppm range suggest vinyl fluoride impurities.[3]
qNMR (Quantitative NMR): For precise stoichiometry in library synthesis, use an internal standard (e.g., maleic acid) to determine absolute weight % purity, as these waxy solids often trap solvent.[3]
QC Logic Diagram (DOT Visualization)
Figure 2: Analytical validation workflow for incoming fluorinated building blocks.
Part 5: Handling & Storage
Handling
Hygroscopicity: Fluorinated acids can be slightly hygroscopic.[3] Weigh quickly or in a dry box.
Reactivity: The carboxylic acid is sterically hindered by the adjacent methyl group and the ring structure.[3]
Coupling Advice: Standard HATU/DIEA conditions work, but reaction times may need extension compared to non-hindered acids.[3] Conversion to the acid chloride (using Ghosez's reagent or Oxalyl chloride) is recommended for difficult amide couplings.[3]
Storage
Temperature: Store at 2–8°C for long-term stability.
Container: Glass vials with Teflon-lined caps. Avoid long-term storage in plastic, as fluorinated compounds can sometimes leach plasticizers, though this is less of a concern for this specific acid than for liquid fluorinated solvents.[3]
References
ChemScene Product Data. 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS 1389313-41-0).[1][2][3] Retrieved from [3]
PubChem Compound Summary. 4,4-Difluorocyclohexanecarboxylic acid (Structural Analog).[3] National Library of Medicine.[3] Retrieved from (Note: Used for comparative physicochemical data).[3]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry.[3][4] [3]
Linclau, B., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[3][5] Journal of Medicinal Chemistry.[3][4] Retrieved from
Application Note: A Robust Protocol for the Saponification of Sterically Hindered Ethyl 4,4-Difluoro-1-methylcyclohexanecarboxylate
Introduction and Scientific Context The synthesis of complex molecules for drug development and materials science often relies on the availability of highly functionalized building blocks. The compound 4,4-difluoro-1-met...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Scientific Context
The synthesis of complex molecules for drug development and materials science often relies on the availability of highly functionalized building blocks. The compound 4,4-difluoro-1-methylcyclohexanecarboxylic acid is one such valuable intermediate. The gem-difluoro group is a well-regarded bioisostere for a carbonyl or ether group, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive and validated protocol for the synthesis of this acid via the hydrolysis of its ethyl ester precursor, ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate.
The primary challenge in this transformation is the significant steric hindrance around the ester's carbonyl group, which is attached to a quaternary carbon. This structural feature can dramatically slow the rate of hydrolysis. Therefore, this protocol has been optimized to overcome this challenge by employing a potent nucleophile in a suitable solvent system to ensure efficient and complete conversion.
The Chemistry: Mechanism of Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of an ester under basic conditions, known as saponification, is a cornerstone reaction in organic synthesis. The process is effectively irreversible, which ensures high conversion to the desired product. The mechanism proceeds through a well-established nucleophilic acyl substitution pathway.
The key mechanistic steps are:
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbon of the ester's carbonyl group.
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, leading to the formation of a transient, negatively charged tetrahedral intermediate.
Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.
Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible proton transfer step forms the highly stable carboxylate salt and ethanol, driving the entire equilibrium towards the products.
To obtain the final carboxylic acid, a subsequent acidification step is required during the workup to protonate the carboxylate salt.
Caption: The three-step mechanism of saponification.
Experimental Protocol
This protocol is designed for the hydrolysis of ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate. Given the steric hindrance of the substrate, Lithium Hydroxide (LiOH) is selected as the base. LiOH is often effective for hydrolyzing hindered esters and has good solubility in mixed aqueous-organic solvent systems. A co-solvent system of Tetrahydrofuran (THF) and water is used to ensure the mutual solubility of the hydrophobic ester and the hydrophilic base.
Reagent / Material
M.W. ( g/mol )
Amount (per 1.0 g ester)
Moles (mmol)
Equivalents
Notes
Ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate
206.23
1.00 g
4.85
1.0
Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)
41.96
0.61 g
14.5
3.0
ACS Grade or higher
Tetrahydrofuran (THF)
72.11
20 mL
-
-
Anhydrous or HPLC grade
Deionized Water
18.02
10 mL
-
-
For LiOH solution
Hydrochloric Acid (HCl), 3M Aqueous
36.46
~5-6 mL
-
-
For acidification
Ethyl Acetate (EtOAc)
88.11
3 x 20 mL
-
-
For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
-
-
Drying agent
Equipment
100 mL Round-bottom flask
Magnetic stir plate and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel (100 mL)
Rotary evaporator
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate (1.00 g, 4.85 mmol).
Solvent Addition: Add Tetrahydrofuran (20 mL) to the flask and stir until the ester is fully dissolved.
Base Addition: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.61 g, 14.5 mmol) in deionized water (10 mL). Add this aqueous solution to the flask containing the ester solution.
Reaction: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approximately 66-70°C) using a heating mantle or oil bath. Maintain a gentle reflux with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. To check via TLC, spot the reaction mixture against the starting material. The product acid will have a different Rf value (typically lower and more streaky) than the starting ester.
Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
Work-up - Neutral Wash: Transfer the remaining aqueous residue to a separatory funnel. Add 20 mL of deionized water. Wash the aqueous layer with ethyl acetate (20 mL) to remove any unreacted starting material or neutral impurities. Discard the organic layer.
Work-up - Acidification: Cool the aqueous layer in an ice bath. Slowly add 3M HCl solution dropwise with swirling until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the carboxylic acid product should form.
Work-up - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4,4-difluoro-1-methylcyclohexanecarboxylic acid.
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like hexanes or a hexane/ethyl acetate mixture.
Caption: A summary of the experimental workflow.
Troubleshooting and Field-Proven Insights
Problem: Incomplete Reaction.
Cause: Insufficient reaction time or temperature for this sterically hindered substrate.
Solution: Extend the reflux time to 12 or even 24 hours. Ensure the reaction is at a true reflux. If the reaction is still sluggish, consider using a stronger base system like KOH in a higher boiling point solvent mixture (e.g., ethanol/water), but be mindful of potential side reactions.
Problem: Low Yield after Extraction.
Cause 1: The product may not have fully precipitated or dissolved back into the aqueous layer during acidification.
Cause 2: Incomplete extraction from the aqueous phase. The difluoro acid may have some water solubility.
Solution: After acidification, ensure the mixture is thoroughly stirred for 15-20 minutes in the ice bath before extraction. When extracting, use vigorous shaking and allow layers to separate completely. A fourth extraction may be beneficial. Adding brine (saturated NaCl solution) to the aqueous layer before the final extraction can decrease the product's solubility in the aqueous phase and help break any emulsions.
Problem: Emulsion Formation During Work-up.
Cause: Formation of a stable mixture between the aqueous and organic layers, often stabilized by salts.
Solution: Add a small amount of brine and swirl gently. Allow the separatory funnel to stand for an extended period. In difficult cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Reagent Handling: Lithium hydroxide and hydrochloric acid are corrosive. Handle them with care in a well-ventilated fume hood and avoid contact with skin and eyes.
Solvents: Tetrahydrofuran and ethyl acetate are flammable. Keep them away from ignition sources and conduct the experiment in a fume hood.
Heating: Use a heating mantle or oil bath with proper temperature control. Do not heat a closed system.
MDPI. (N/A). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
ResearchGate. (2025). A Mild Hydrolysis of Esters Mediated by Lithium Salts. [Link]
University of Calgary. (N/A). Ch20: Hydrolysis of Esters. [Link]
Quora. (2017). What is the procedure to do saponification reaction in lab experiment?. [Link]
Google Patents. (N/A).
Journal of the Chemical Society B: Physical Organic. (1967). *Conformation and reactivity. Part VII.
Application
The Strategic Incorporation of the 4,4-Difluorocyclohexane Motif in Modern Drug Design: A Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the 4,4-difluorocyclohexane ring system has emerged as a compelling structural element. This guide provides an in-depth exploration of the rationale, synthesis, and application of this motif, offering both high-level insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
The 4,4-difluorocyclohexane moiety serves as a valuable bioisostere for various common structural fragments in drug molecules, including the cyclohexane, carbonyl, and gem-dimethyl groups.[1] Its unique electronic and conformational properties can lead to significant improvements in metabolic stability, binding affinity, and overall druglikeness.
I. Application Notes: The "Why" Behind the 4,4-Difluorocyclohexane Motif
The decision to incorporate a 4,4-difluorocyclohexane unit is driven by a desire to fine-tune a lead compound's properties to overcome common developmental hurdles. The gem-difluoro group at the 4-position of the cyclohexane ring imparts a unique set of characteristics that can profoundly influence a drug candidate's behavior.
Enhancing Metabolic Stability
One of the primary drivers for employing the 4,4-difluorocyclohexane motif is to block metabolic oxidation. The C-H bonds on a cyclohexane ring are susceptible to hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance and reduced oral bioavailability. The introduction of the strongly electron-withdrawing fluorine atoms at the 4-position renders the adjacent C-H bonds less susceptible to enzymatic attack.
}
caption: Metabolic blocking by 4,4-difluorination.
Modulating Physicochemical Properties
The gem-difluoro group significantly impacts the electronic and lipophilic character of the cyclohexane ring. While fluorine is highly electronegative, the introduction of a CF2 group can have a nuanced effect on lipophilicity (LogP). The influence of the CF2 moiety on lipophilicity and aqueous solubility can be complex and is affected by the position of the fluorine atoms and the nature of other functional groups present.[2] Generally, the 4,4-difluoro substitution can lead to a more polarized surface, which can influence interactions with biological targets and affect properties like membrane permeability.
Furthermore, the strong inductive effect of the fluorine atoms can modulate the pKa of nearby acidic or basic functional groups.[2] This can be a critical parameter for optimizing a drug's absorption, distribution, and target engagement.
Conformational Rigidity and Bioisosterism
The 4,4-difluorocyclohexane ring exists predominantly in a chair conformation, similar to cyclohexane. However, the bulky and electronegative fluorine atoms can influence the conformational preferences of substituents on the ring, potentially locking the molecule into a more bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity.
As a bioisostere, the 4,4-difluorocyclohexane moiety can mimic the spatial arrangement of a carbonyl group or a gem-dimethyl group while offering improved metabolic stability and altered electronic properties.[1]
II. Synthetic Protocols: The "How-To" of Incorporation
The successful integration of the 4,4-difluorocyclohexane motif into a drug discovery pipeline relies on the availability of versatile and scalable synthetic routes to key building blocks. This section provides detailed protocols for the preparation of essential 4,4-difluorocyclohexane intermediates.
Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
This building block is a versatile starting material for the synthesis of amides, esters, and other derivatives. A common route involves the deoxofluorination of a ketoester followed by hydrolysis.
Workflow for the Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid:
}
caption: Synthesis of 4,4-difluorocyclohexanecarboxylic acid.
Step-by-Step Protocol:
Deoxofluorination of Ethyl 4-Oxocyclohexanecarboxylate:
To a solution of ethyl 4-oxocyclohexanecarboxylate in dichloromethane at -78 °C, add diethylaminosulfur trifluoride (DAST) dropwise.
Allow the reaction to warm to room temperature and stir for 24 hours.
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield ethyl 4,4-difluorocyclohexanecarboxylate.[3]
Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid:
Dissolve ethyl 4,4-difluorocyclohexanecarboxylate in a mixture of tetrahydrofuran and water.
Add lithium hydroxide monohydrate and stir the mixture at room temperature overnight.[1]
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 4,4-difluorocyclohexanecarboxylic acid as a white solid.[1]
Synthesis of 4,4-Difluorocyclohexanol
This alcohol derivative can be further functionalized to introduce amines, ethers, and other functionalities. It is readily prepared by the reduction of the corresponding ketone.
Step-by-Step Protocol:
Reduction of 4,4-Difluorocyclohexanone:
To a solution of 4,4-difluorocyclohexanone in methanol at 0 °C, add sodium borohydride portion-wise.
Allow the reaction to warm to room temperature and stir for 1 hour.[4]
Quench the reaction with water and remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane.
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield 4,4-difluorocyclohexanol.[4]
Synthesis of 4,4-Difluorocyclohexylamine
The amine derivative is a crucial building block for introducing the 4,4-difluorocyclohexyl motif into various scaffolds, often via amide bond formation or reductive amination. A common method is the reductive amination of 4,4-difluorocyclohexanone.
Workflow for the Synthesis of 4,4-Difluorocyclohexylamine:
}
caption: Synthesis of 4,4-difluorocyclohexylamine.
Step-by-Step Protocol:
Reductive Amination of 4,4-Difluorocyclohexanone:
In a pressure vessel, combine 4,4-difluorocyclohexanone, ammonia in methanol, and a Raney nickel catalyst.
Pressurize the vessel with hydrogen gas and heat the mixture.
After the reaction is complete, cool the vessel, filter the catalyst, and concentrate the filtrate under reduced pressure.
Purify the crude product by distillation or chromatography to obtain 4,4-difluorocyclohexylamine.[5]
III. Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
While specific publicly disclosed drug candidates featuring the 4,4-difluorocyclohexane motif are still emerging, the area of Bruton's tyrosine kinase (BTK) inhibitors provides a compelling context for its potential application. BTK is a key enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[5]
Many BTK inhibitors incorporate cyclic amines as part of their core structure. The physicochemical properties of these amines are critical for target engagement and pharmacokinetic profiles. The substitution of a simple cyclohexyl or piperidinyl ring with a 4,4-difluorocyclohexyl or 4,4-difluoropiperidinyl moiety is a logical step in lead optimization.[6]
Improved metabolic stability due to blocked oxidation.
3
Phenyl
5
45 min
Aromatic ring provides good potency.
HLM: Human Liver Microsomes
In this hypothetical example, the introduction of the 4,4-difluorocyclohexyl group (Compound 2) leads to a significant improvement in metabolic stability compared to the parent cyclohexyl analog (Compound 1), with a modest improvement in potency. This highlights the potential of the 4,4-difluorocyclohexane motif to address metabolic liabilities while maintaining or enhancing biological activity.
IV. Conclusion and Future Perspectives
The 4,4-difluorocyclohexane motif is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to enhance metabolic stability, modulate physicochemical properties, and act as a conformationally defined bioisostere makes it an attractive feature to incorporate into drug candidates. As synthetic methodologies for accessing functionalized 4,4-difluorocyclohexane building blocks become more robust and accessible, we anticipate a growing number of drug candidates featuring this promising structural motif entering clinical development. The continued exploration of its impact on a wider range of biological targets will undoubtedly solidify its place in modern drug design.
V. References
Tichenor, M. S., & Rao, C. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. ACS Medicinal Chemistry Letters, 12(5), 723-724. [Link]
Google Patents. (2015). Preparation method of 4,4-difluorocyclohexanecarboxylic acid. CN105061188A.
LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(33), e202200331. [Link]
Google Patents. (2013). 4,4-difluoro-piperidine-compounds. WO2013127913A1.
Application Note: High-Efficiency Amide Coupling of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid
This Application Note is designed for medicinal chemists and process scientists working with sterically demanding building blocks.[1] It addresses the specific challenge of forming amide bonds with 4,4-Difluoro-1-methylc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists working with sterically demanding building blocks.[1] It addresses the specific challenge of forming amide bonds with 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid , a scaffold increasingly used to modulate lipophilicity and metabolic stability in drug candidates.[1]
[1]
-Quaternary Centers
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge:
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid presents a classic "perfect storm" for amide coupling:
Steric Bulk: The C1-methyl group creates an
-quaternary center, imposing significant steric shielding on the carbonyl carbon. This drastically reduces the rate of nucleophilic attack by the incoming amine.
Electronic Deactivation: While the 4,4-difluoro motif is distal, its inductive effect (
) generally increases the electrophilicity of the carbonyl. However, this is often overshadowed by the kinetic barrier imposed by the steric bulk.
The Solution:
Standard carbodiimide (EDC/NHS) or early-generation uronium (HBTU) couplings often result in low conversion or stalled intermediates. This guide details three tiered protocols ranging from modern catalytic methods to high-energy activation, ensuring success even with non-nucleophilic amines.
Decision Matrix: Selecting the Right Protocol
Before starting, assess your amine partner and scale to select the optimal workflow.
Figure 1: Decision tree for selecting coupling reagents based on amine reactivity and reaction scale.
Detailed Experimental Protocols
Protocol A: High-Performance Activation (HATU)
Best for: Small-scale library synthesis, primary amines, and rapid screening.
Mechanism: HATU generates a highly reactive O-7-azabenzotriazolyl active ester.[1] The aza-nitrogen provides an anchimeric assistance effect (neighboring group participation) that accelerates amine attack, partially compensating for the steric hindrance of the methyl group.
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Add DIPEA (1.0 equiv only at this stage) dropwise. Stir at room temperature for 15 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.
Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
Reaction: Stir at 40–50 °C for 4–16 hours.
Critical Insight: Unlike standard couplings, the steric bulk at C1 requires mild heating to drive the reaction to completion.
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.
Protocol B: T3P (Propylphosphonic Anhydride)
Best for: Scale-up (>1g), secondary amines, and purification-sensitive workflows.
Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid.[3] It is less prone to epimerization (not a concern for this achiral acid, but good for chiral amines) and its by-products are water-soluble.
Reagents:
Substrate: 1.0 equiv
Amine: 1.1 equiv
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)
Solvent: EtOAc or 2-MeTHF (preferred for process safety)
Step-by-Step:
Setup: Charge the carboxylic acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) into the reaction vessel with EtOAc (0.5 M).
Addition: Cool to 0 °C. Add T3P solution (1.5 equiv) dropwise to control exotherm.
Reaction: Allow to warm to room temperature. If conversion is <50% after 2 hours, heat to 60 °C .
Why T3P? T3P is exceptionally stable at elevated temperatures compared to HATU/EDC, allowing for thermal driving of the reaction without decomposing the reagent.
Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (if amine allows), then 1N NaOH. The phosphorus by-products are washed away in the aqueous phase, often yielding pure product without chromatography.
Protocol C: The "Gold Standard" – Acid Chloride via Ghosez's Reagent
Best for: Non-nucleophilic amines (e.g., electron-deficient anilines), extremely hindered amines, or when other methods fail.
Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid into an acid chloride under strictly neutral conditions.[4] This avoids the harsh acidic conditions of thionyl chloride (
) or oxalyl chloride, which can degrade sensitive functional groups.
Figure 2: Activation pathway using Ghosez's Reagent to generate the reactive acid chloride species.
Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.3 M) under Nitrogen/Argon.
Add Ghosez's reagent (1.2 equiv) dropwise at room temperature.
Stir for 1–2 hours. Monitoring: Withdraw an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full activation.
Coupling:
In a separate vessel, dissolve the amine (1.2 equiv) and Et₃N (2.0 equiv) in DCM.
Cannulate the acid chloride solution (from Step 1) into the amine solution dropwise at 0 °C.
Reasoning: Inverse addition ensures the highly reactive acid chloride is immediately consumed by the excess amine, preventing side reactions.
Completion: Stir at Room Temp for 2 hours.
Workup: Standard aqueous workup (NaHCO₃ wash, Brine wash).
Comparative Data Summary
Feature
Protocol A (HATU)
Protocol B (T3P)
Protocol C (Ghosez)
Reactivity
High
Moderate-High
Very High
Steric Tolerance
Moderate
High
Excellent
Atom Economy
Low (large byproducts)
Good
Moderate
Purification
Chromatography often required
Extraction often sufficient
Extraction often sufficient
Cost
High
Moderate
High
Scalability
Low (<5g)
High (>1kg)
Moderate
Troubleshooting & Optimization
Issue: Low Conversion.
Diagnosis: The steric wall at C1 is preventing the amine approach.
Fix: Switch to Protocol C (Acid Chloride) . If already using Protocol C, add a catalyst like DMAP (10 mol%) during the coupling step (Step 2), provided the amine is achiral (to avoid racemization risk, though the acid itself is safe).
Issue: Poor Solubility.
Diagnosis: The 4,4-difluoro group increases lipophilicity, making the starting material insoluble in pure water but potentially soluble in organic/aqueous mixes.
Fix: Use DMF or NMP as a co-solvent. For T3P, use the DMF solution grade (50% in DMF) instead of EtOAc.
References
Ghosez's Reagent Protocol
Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Conversion of Carboxylic Acids to Acid Chlorides."[4][5] Organic Syntheses, Coll.[4] Vol. 6, p. 282 (1988).
T3P Application Note
"Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis."[1] Synlett, 2009.
HATU/HOAt Mechanism
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive."[1][2] Journal of the American Chemical Society, 115(10), 4397–4398 (1993).
Steric Hindrance in Amide Coupling
Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177 (2016).
Application Note: Synthetic Utility of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid
Strategic Profile & Chemical Rationale The Molecule at a Glance 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid represents a high-value scaffold in modern medicinal chemistry, offering a unique intersection of conform...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Profile & Chemical Rationale
The Molecule at a Glance
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid represents a high-value scaffold in modern medicinal chemistry, offering a unique intersection of conformational rigidity, metabolic stability, and lipophilicity modulation.[1]
Medicinal Chemistry Utility
This building block is not merely a spacer; it is a functional tool for "Scaffold Morphing" and "Lead Optimization."[1]
The gem-Difluoro Effect: The C4 difluoro substitution lowers the pKa of the carboxylic acid (via inductive effects) compared to the non-fluorinated analog, potentially altering the bioavailability and protein binding of derived amides. Furthermore, the C-F bond is metabolically robust, blocking oxidative metabolism (P450 hydroxylation) at the typically labile C4 position.
Quaternary Center (C1): The C1 methyl group introduces significant steric bulk.[1] This creates a "conformational lock," restricting the rotation of attached substituents.[1] In drug design, this rigidification often leads to higher receptor affinity by minimizing the entropic penalty of binding.
Bioisosterism: This scaffold serves as a lipophilic, metabolically stable bioisostere for 4-substituted piperidines or cyclohexanones.[1]
Reaction Landscape & Workflow
The following diagram illustrates the primary synthetic pathways available for this scaffold. The steric hindrance at C1 requires specific activation strategies, distinct from standard peptide coupling protocols.[1]
Figure 1: Core synthetic divergence points.[1] The quaternary center dictates the necessity for high-energy intermediates (Acid Chlorides/Isocyanates) or specific reducing agents.
Detailed Experimental Protocols
Protocol A: Amide Coupling via Acid Chloride Activation
Rationale: Standard coupling reagents (EDC/HOBt) often fail or proceed sluggishly due to the steric bulk of the C1-methyl group. Conversion to the acid chloride is the most robust method for this scaffold.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N2 or Ar).
Catalysis: Add catalytic DMF (critical for oxalyl chloride activation mechanism).
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (CO, CO2, HCl).[1]
Progression: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
Evaporation (Optional but Recommended): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Coupling: Add the amine and DIPEA to the acid chloride solution at 0°C.
Completion: Stir at RT for 4–12 hours. Monitor by LCMS (Note: Acid chloride is not visible; monitor formation of product).
Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Wash organic layer with 1N HCl (if product is not basic) and brine.[1]
Troubleshooting: For extremely non-nucleophilic amines (e.g., electron-deficient anilines), use BTFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) to generate the highly reactive Acyl Fluoride intermediate [1].[1]
Protocol B: Curtius Rearrangement (Synthesis of Amines/Carbamates)
Rationale: Converting the acid to an amine (replacing -COOH with -NH2) creates a "Quaternary Amino Acid" mimic. The DPPA (Diphenylphosphoryl azide) method is preferred for safety, avoiding the isolation of explosive acyl azides.
Safety Note: Azides can be explosive.[1] Perform reactions behind a blast shield. Do not concentrate reaction mixtures containing significant residual azides to dryness if possible.[1]
Protocol C: Reduction to Primary Alcohol
Rationale: The alcohol provides a handle for ether synthesis or conversion to a leaving group (mesylate/tosylate) for nucleophilic substitution.
Steric hindrance at C1 requires activation (Acid Cl or HATU).[1]
Decision Logic for Analog Synthesis
Use this logic tree to select the appropriate pathway based on your target chemotype.
Figure 2: Strategic decision tree for selecting the optimal synthetic protocol based on the desired final analog.
References
Protocol for Amide Bond Formation with Electron Deficient Amines: Due-Hansen, M. E., et al.[1][6] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][6][7] Organic & Biomolecular Chemistry, 2016, 14 , 430-433.[1]
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1][4] Chemical Society Reviews, 2008, 37 , 320-330.[1]
Curtius Rearrangement Review: Shioiri, T., et al. "Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972, 94 (17), 6203–6205.[1]
Steric Hindrance in Amidation: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38 , 606-631.[1]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors
Introduction: The Critical Role of Enzyme Inhibitors in Modern Drug Discovery Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[1][2] Their intricate three-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Enzyme Inhibitors in Modern Drug Discovery
Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[1][2] Their intricate three-dimensional structures allow them to bind to specific substrates and facilitate their conversion into products with remarkable efficiency and specificity.[1] However, the dysregulation of enzyme activity is a hallmark of many diseases, including cancer, metabolic disorders, and infectious diseases.[1][2] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, offering a powerful strategy for therapeutic intervention.[3] By selectively targeting disease-relevant enzymes, these inhibitors can modulate biochemical pathways and restore cellular homeostasis.[4] This guide provides an in-depth exploration of modern synthetic strategies employed in the discovery and development of enzyme inhibitors, complete with detailed protocols and practical insights for researchers in the field.
I. Foundational Principles of Enzyme Inhibition
Before delving into synthetic strategies, it is crucial to understand the fundamental modes of enzyme inhibition. Inhibitors are broadly classified as either reversible or irreversible, based on the nature of their interaction with the enzyme.
Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces.[3] This binding is transient, and the inhibitor can dissociate from the enzyme, allowing it to regain activity.[3][5] Reversible inhibition can be further categorized into:
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.[5]
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[5]
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[6]
Irreversible Inhibition: Irreversible inhibitors, often referred to as inactivators, form a stable, covalent bond with the enzyme, typically with a functional group in the active site.[3][7] This permanently inactivates the enzyme, and restoration of activity requires the synthesis of new enzyme molecules.[8][9]
The choice between designing a reversible or irreversible inhibitor depends on the therapeutic context, the target enzyme's turnover rate, and the desired duration of action.[8][10]
II. Strategic Pillars of Enzyme Inhibitor Synthesis
The synthesis of potent and selective enzyme inhibitors is a multi-faceted process that integrates principles of medicinal chemistry, structural biology, and biochemistry. Modern drug discovery efforts are largely driven by several key strategies:
Structure-Based Drug Design (SBDD): Leveraging the three-dimensional structure of the target enzyme to design inhibitors that fit precisely into the active site.[11][12]
Fragment-Based Drug Discovery (FBDD): Identifying small, low-affinity chemical fragments that bind to the enzyme and then growing or linking them to create more potent inhibitors.[13][14][15]
Covalent Inhibitor Design: Engineering molecules with reactive electrophilic groups ("warheads") that form a covalent bond with a nucleophilic residue in the enzyme's active site.[7]
"Click Chemistry" for Library Synthesis: Employing highly efficient and specific chemical reactions to rapidly generate large libraries of potential inhibitors for high-throughput screening.[16][17][18]
The following sections will provide a detailed examination of each of these strategies, including their underlying rationale, experimental workflows, and representative protocols.
III. Structure-Based Drug Design (SBDD): A Rational Approach to Inhibition
SBDD is a cornerstone of modern drug discovery, relying on high-resolution structural information of the target enzyme, typically obtained through X-ray crystallography or NMR spectroscopy.[12][19] This structural blueprint allows for the rational design of inhibitors that are complementary in shape and chemical properties to the enzyme's active site.[11][12]
Causality in SBDD:
The fundamental principle of SBDD is that a detailed understanding of the enzyme's active site architecture—including the location of key amino acid residues, the presence of cofactors, and the binding mode of the natural substrate—enables the design of molecules with high binding affinity and selectivity.[11][12] By iteratively designing, synthesizing, and testing new compounds and determining their co-crystal structures with the target enzyme, a cycle of structure-activity relationship (SAR) optimization can be established to enhance potency and drug-like properties.[12][19]
Experimental Workflow for SBDD:
Figure 1: Iterative workflow for Structure-Based Drug Design (SBDD).
Protocol: Synthesis of a Non-peptidic HIV Protease Inhibitor Analog
This protocol is a representative example of the synthesis of a non-peptidic inhibitor based on the structural understanding of the HIV protease active site. The design concept often involves replacing the scissile amide bond of the natural substrate with a stable isostere.[19]
Objective: To synthesize a non-peptidic core that mimics the transition state of HIV protease substrate cleavage.
Dissolve N-protected P2 amino acid (e.g., Boc-L-Phenylalanine) in anhydrous THF under an inert atmosphere (N2 or Ar).
Cool the solution to -78°C.
Add a reducing agent (e.g., Lithium aluminum hydride) dropwise to form the corresponding amino alcohol.
Quench the reaction carefully with water and extract the product.
Purify the amino alcohol by column chromatography.
Oxidize the purified alcohol to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).
Coupling with P1' Fragment:
Dissolve the P1' fragment (e.g., a substituted benzyl Grignard reagent) in anhydrous THF.
Add the aldehyde from the previous step dropwise at low temperature to form the secondary alcohol.
Purify the resulting diastereomers by column chromatography.
Coupling with P2' Fragment:
Deprotect the N-terminus of the synthesized intermediate using an appropriate acid (e.g., TFA in DCM).
Couple the deprotected amine with the N-protected P2' amino acid using a standard peptide coupling agent (e.g., HATU, HOBt).
Purify the final product by column chromatography.
Characterization:
Confirm the structure of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Assess purity using HPLC.
Self-Validation: The successful synthesis is validated at each step by TLC analysis and confirmed by spectroscopic methods (NMR and MS) of the final product. The purity is quantitatively assessed by HPLC.
IV. Fragment-Based Drug Discovery (FBDD): Building Potency from Small Beginnings
FBDD is a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds.[14] Instead of screening large, complex molecules, FBDD starts with identifying very small molecules ("fragments," typically with a molecular weight < 300 Da) that bind weakly to the target enzyme.[13][14] These low-affinity hits are then chemically elaborated into more potent, drug-like molecules.[14][20]
Causality in FBDD:
The core principle of FBDD is that the binding energy of a larger ligand can be approximated by the sum of the binding energies of its constituent fragments. By identifying fragments that bind to adjacent sites on the enzyme, they can be linked together to create a high-affinity ligand. Alternatively, a single fragment can be "grown" by adding functional groups that make additional favorable interactions with the protein.[13] This approach allows for a more efficient exploration of chemical space and often leads to ligands with better physicochemical properties.[14]
Experimental Workflow for FBDD:
Figure 2: General workflow for Fragment-Based Drug Discovery (FBDD).
Protocol: Fragment Linking using Click Chemistry for Glyoxalase-I Inhibition
This protocol outlines a fragment-based approach where two weakly binding fragments identified from screening are linked together using a "click" reaction to generate a more potent inhibitor of Glyoxalase-I, an anticancer target.[21]
Objective: To synthesize a potent Glyoxalase-I inhibitor by linking two identified fragments via a triazole linker.
Materials:
Fragment 1 with a terminal alkyne functional group.
Fragment 2 with a terminal azide functional group.
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
Sodium ascorbate
Solvents: tert-Butanol and water (1:1 mixture)
Purification supplies: Silica gel, appropriate solvents for chromatography.
Procedure:
Fragment Functionalization (if necessary):
Synthetically modify the identified fragments to introduce the alkyne and azide functionalities at the appropriate vectors for linking, as guided by structural data.
In a round-bottom flask, dissolve the alkyne-functionalized fragment (1 equivalent) and the azide-functionalized fragment (1 equivalent) in a 1:1 mixture of tert-butanol and water.
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents).
Add an aqueous solution of copper(II) sulfate pentahydrate (0.01 equivalents).
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by TLC or LC-MS until completion (typically 1-24 hours).
Work-up and Purification:
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
Characterization:
Confirm the structure of the linked product by 1H NMR, 13C NMR, and HRMS.
Assess purity by HPLC.
Self-Validation: The formation of the triazole linker can be unequivocally confirmed by the disappearance of the azide and alkyne signals in the IR and NMR spectra and the appearance of the characteristic triazole proton signal in the 1H NMR spectrum. LC-MS will show the expected molecular weight of the final product.
V. Covalent Inhibitor Design: Forging a Lasting Bond
Covalent inhibitors offer the potential for enhanced potency, prolonged duration of action, and improved therapeutic index.[9] These inhibitors contain a reactive electrophilic group that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) within the target enzyme's active site.[7][10]
Causality in Covalent Inhibition:
The therapeutic advantage of covalent inhibitors stems from their ability to achieve sustained target inhibition that outlasts the pharmacokinetic profile of the drug.[8][9] Once the covalent bond is formed, the enzyme is irreversibly inactivated, and its activity can only be restored through the synthesis of new protein.[9] This can lead to less frequent dosing and may be particularly advantageous for targets where high levels of sustained inhibition are required for efficacy.[9]
Experimental Workflow for Covalent Inhibitor Design:
Figure 3: Workflow for the design and validation of covalent inhibitors.
Protocol: Synthesis of a Cysteine-Targeting Irreversible Inhibitor
This protocol describes the synthesis of a generic covalent inhibitor featuring an acrylamide warhead, designed to target a cysteine residue in the active site of an enzyme like a kinase.
Objective: To synthesize a molecule with a recognition moiety and an electrophilic acrylamide group for covalent modification of a cysteine residue.
Materials:
A scaffold molecule with a primary or secondary amine handle.
Acryloyl chloride
A non-nucleophilic base (e.g., Diisopropylethylamine, DIEA)
Anhydrous DCM
Standard work-up and purification reagents.
Procedure:
Acrylamide Formation:
Dissolve the amine-containing scaffold (1 equivalent) and DIEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0°C.
Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up and Purification:
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography.
Characterization:
Confirm the structure by 1H NMR, 13C NMR, and HRMS. The presence of the vinyl protons of the acrylamide group in the 1H NMR is a key diagnostic feature.
In Vitro Covalent Binding Evaluation:
Incubate the purified inhibitor with the target enzyme.
Analyze the reaction mixture by LC-MS to detect the formation of the covalent enzyme-inhibitor adduct (a mass shift corresponding to the molecular weight of the inhibitor).
Determine the rate of inactivation (kinact) and the inhibition constant (KI) through time-dependent enzyme activity assays.[7]
Self-Validation: The synthesis is validated by standard spectroscopic techniques. The covalent modification is definitively confirmed by observing the expected mass increase of the target protein via mass spectrometry. Kinetic analysis provides quantitative measures of the inhibitor's efficiency.
VI. "Click Chemistry": A Modular Approach for Rapid Library Synthesis
"Click chemistry" refers to a class of reactions that are modular, wide in scope, give very high yields, and are easy to perform.[18][22] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example and is widely used in drug discovery to rapidly assemble libraries of compounds.[17][18]
Causality in Using Click Chemistry:
The power of click chemistry in synthesizing enzyme inhibitors lies in its efficiency and modularity.[17] It allows for the rapid combination of two building blocks—one containing an azide and the other an alkyne—to create a diverse library of potential inhibitors.[16][17] This approach is particularly well-suited for target-guided synthesis, where the enzyme itself can template the formation of its own best inhibitor from a mixture of complementary fragments.[23]
Protocol: In Situ Click Chemistry for Acetylcholinesterase (AChE) Inhibitor Discovery
This protocol describes an in situ click chemistry approach where acetylcholinesterase is used to template the synthesis of its own potent inhibitor from a library of azide and alkyne fragments.[23]
Objective: To identify a potent AChE inhibitor by allowing the enzyme to catalyze the formation of the inhibitor from a pool of building blocks.
Materials:
A library of alkyne-containing fragments.
A library of azide-containing fragments.
Purified acetylcholinesterase (AChE).
Buffer solution (e.g., phosphate buffer, pH 7.4).
LC-MS system for analysis.
Procedure:
Library Preparation:
Prepare stock solutions of each alkyne and azide fragment in a suitable solvent (e.g., DMSO).
In Situ Reaction:
In a microcentrifuge tube, combine the purified AChE enzyme with a mixture of all alkyne and azide fragments in the reaction buffer.
Include a control reaction without the enzyme.
Incubate the reactions at a controlled temperature (e.g., 37°C) for a set period (e.g., 24-48 hours).
Product Identification by LC-MS:
After incubation, quench the reaction and prepare the samples for LC-MS analysis.
Analyze the reaction mixtures by LC-MS in selected ion monitoring (SIM) mode to detect the formation of triazole products.
Compare the product profiles of the reaction with and without the enzyme. The product that is significantly enhanced in the presence of the enzyme is the template-synthesized inhibitor.[23]
Hit Confirmation and Synthesis:
Once a "hit" is identified, synthesize this specific triazole product on a larger scale using the standard CuAAC protocol described in Section IV.
Purify and characterize the synthesized inhibitor.
Potency Determination:
Determine the IC50 value of the confirmed inhibitor against AChE using a standard enzymatic assay.
Self-Validation: The primary validation is the observation of a specific triazole product being formed at a significantly higher rate in the presence of the target enzyme compared to the background reaction. The identity of this product is confirmed by synthesizing it independently and verifying its structure and inhibitory activity.
VII. Data Presentation and Analysis
The effective communication of results is paramount in scientific research. Quantitative data from inhibitor synthesis and testing should be presented in a clear and concise manner.
Table 1: Comparative Potency of Synthesized Inhibitors
Inhibitor ID
Synthetic Strategy
Target Enzyme
IC50 (nM)
Inhibition Type
kinact/KI (M⁻¹s⁻¹)
SBDD-01
SBDD
HIV Protease
1.2
Reversible, Competitive
N/A
FBDD-Link-05
FBDD (Linking)
Glyoxalase-I
85
Reversible, Competitive
N/A
CovInh-Acr-03
Covalent
EGFR Kinase (C797)
15 (apparent)
Irreversible
25,000
Click-AChE-09
In Situ Click
AChE
0.5
Reversible, Non-competitive
N/A
Data are representative and for illustrative purposes only.
Conclusion
The synthesis of enzyme inhibitors is a dynamic and innovative field at the forefront of drug discovery. The strategies of structure-based design, fragment-based discovery, covalent inhibition, and the application of click chemistry provide a powerful and versatile toolkit for medicinal chemists. By understanding the underlying principles of each approach and meticulously executing the associated synthetic and analytical protocols, researchers can rationally design and develop novel therapeutic agents with high potency and selectivity. The integration of these diverse synthetic methodologies will continue to drive the discovery of next-generation medicines for a wide range of human diseases.
References
(PDF) Methods of using click chemistry in the discovery of enzyme inhibitors - ResearchGate. Available at: [Link]
Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed. Available at: [Link]
Enzyme Inhibitors: Strategies and Challenges in Drug Design - IT Medical Team. Available at: [Link]
Fragment-based lead discovery - Wikipedia. Available at: [Link]
Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. Available at: [Link]
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]
Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online. Available at: [Link]
Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. Available at: [Link]
Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. Available at: [Link]
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Available at: [Link]
Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. Available at: [Link]
Fragment-based approaches to enzyme inhibition - PMC - PubMed Central - NIH. Available at: [Link]
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC - NIH. Available at: [Link]
Structure-based design of enzyme inhibitors and receptor ligands - PubMed. Available at: [Link]
Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. Available at: [Link]
Structure-based design of enzyme inhibitors and receptor ligands. - SciSpace. Available at: [Link]
Full article: Computational fragment-based drug design of potential Glo-I inhibitors. Available at: [Link]
In Situ Click Chemistry: Enzyme Inhibitors Made to Their Own Specifications | Journal of the American Chemical Society. Available at: [Link]
(PDF) A REVIEW ON ENZYME INHIBITORS - ResearchGate. Available at: [Link]
Enzyme inhibitor - Wikipedia. Available at: [Link]
Structure-based Inhibitor Design - PubMed. Available at: [Link]
Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Full article: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - Taylor & Francis. Available at: [Link]
Bio-click chemistry: a bridge between biocatalysis and click chemistry - RSC Publishing. Available at: [Link]
Application Note & Protocol: Synthesis of a Focused Library of 4,4-Difluorocyclohexane Amides
Introduction: The Strategic Importance of the 4,4-Difluorocyclohexane Moiety in Medicinal Chemistry The introduction of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry.[1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 4,4-Difluorocyclohexane Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][3] Among the various fluorinated motifs, the 4,4-difluorocyclohexane scaffold has emerged as a particularly valuable bioisostere for various carbocyclic and heterocyclic rings. Its rigid, gem-difluorinated structure can impart favorable conformational constraints and modulate lipophilicity, making it an attractive component for the design of novel therapeutics.[4][5]
This application note provides a comprehensive guide for the synthesis of a focused library of 4,4-difluorocyclohexane amides. We will detail the synthesis of the key building block, 4,4-difluorocyclohexanecarboxylic acid, followed by a robust, parallel synthesis protocol for the generation of a diverse amide library. Furthermore, we will outline the analytical techniques for the characterization and quality control of the synthesized compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold.
Synthesis of the Key Intermediate: 4,4-Difluorocyclohexanecarboxylic Acid
The cornerstone of our library synthesis is the efficient preparation of 4,4-difluorocyclohexanecarboxylic acid. This intermediate can be synthesized from commercially available starting materials. A common route involves the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.[6][7]
Protocol 1: Saponification of Ethyl 4,4-Difluorocyclohexanecarboxylate
Rationale: This protocol utilizes a straightforward saponification reaction, a reliable and high-yielding method for the conversion of an ester to a carboxylic acid. Lithium hydroxide is chosen as the base for its high reactivity and solubility in the THF/water solvent system. The acidic workup ensures the protonation of the carboxylate salt to yield the desired carboxylic acid.
Materials:
Ethyl 4,4-difluorocyclohexanecarboxylate
Lithium hydroxide monohydrate (LiOH·H₂O)
Tetrahydrofuran (THF), anhydrous
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
In a round-bottom flask, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equiv.) in a mixture of THF and water (2:1 v/v).
Add lithium hydroxide monohydrate (5.0 equiv.) to the solution.
Stir the reaction mixture vigorously at room temperature overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate.
Carefully adjust the pH of the aqueous layer to approximately 4 with 1 M HCl.
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[6][7]
With the key carboxylic acid intermediate in hand, the next step is the construction of the amide library. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation.[8][9][] For library synthesis, a robust and high-throughput method is desirable. This protocol employs a standard carbodiimide-mediated coupling reaction, which is amenable to parallel synthesis formats.
Protocol 2: Parallel Synthesis of 4,4-Difluorocyclohexane Amides
Rationale: This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA). EDC is a water-soluble carbodiimide that facilitates the formation of an active ester with the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used. DIPEA acts as a scavenger for the HCl generated during the reaction. Dichloromethane (DCM) is a suitable solvent for this reaction due to its ability to dissolve a wide range of reactants and its relatively low boiling point, which facilitates product isolation.
Materials:
4,4-Difluorocyclohexanecarboxylic acid
A diverse set of primary and secondary amines (amine building blocks)
96-well reaction block or individual reaction vials
Procedure (for a single reaction, scalable for parallel synthesis):
To a reaction vial, add 4,4-difluorocyclohexanecarboxylic acid (1.0 equiv.) and dissolve in anhydrous DCM.
Add EDC (1.2 equiv.) and HOBt (1.2 equiv.) to the solution.
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
In a separate vial, dissolve the desired amine (1.1 equiv.) and DIPEA (2.0 equiv.) in anhydrous DCM.
Add the amine solution to the pre-activated carboxylic acid mixture.
Seal the reaction vial and stir at room temperature overnight.
Monitor the reaction progress by LC-MS.
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
Separate the organic layer and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification of the Amide Library
For a focused library, purification is crucial to ensure the quality of the compounds for biological screening. While column chromatography is a standard method, it can be time-consuming for a library.[11][12] Alternative methods such as solid-phase extraction (SPE) or preparative HPLC can be employed for higher throughput. For amides, recrystallization can also be an effective purification technique if the products are crystalline solids.[11]
Characterization of the Amide Library
The identity and purity of each compound in the library must be confirmed. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for the characterization of small molecule libraries.[13][14][15]
LC-MS: Provides information on the purity of each compound and confirms the molecular weight of the desired product.[16][17]
¹H and ¹⁹F NMR: Confirms the structure of the synthesized amides. The presence of the 4,4-difluorocyclohexane moiety can be confirmed by characteristic signals in both the proton and fluorine NMR spectra.
Representative Analytical Data
Compound ID
Amine Building Block
Molecular Formula
Calculated M+H
Observed M+H
Purity (LC-MS)
DFCH-A01
Aniline
C₁₃H₁₅F₂NO
240.11
240.2
>95%
DFCH-A02
Benzylamine
C₁₄H₁₇F₂NO
254.13
254.2
>95%
DFCH-A03
Morpholine
C₁₁H₁₇F₂NO₂
234.12
234.2
>95%
Visualizing the Workflow
Caption: Simplified mechanism of the EDC/HOBt mediated amide coupling reaction.
Conclusion
This application note provides a detailed and practical guide for the creation of a focused library of 4,4-difluorocyclohexane amides. By following the outlined protocols, researchers can efficiently synthesize and characterize a diverse set of novel compounds for drug discovery programs. The strategic incorporation of the 4,4-difluorocyclohexane motif offers a compelling avenue for the development of new chemical entities with potentially improved pharmacological properties.
References
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
National Institutes of Health. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
ResearchGate. What is the best technique for amide purification?. [Link]
Google Patents. Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
University of Pittsburgh. Strategies in organic synthesis. [Link]
National Institutes of Health. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
National Institutes of Health. Applications of Fluorine in Medicinal Chemistry. [Link]
National Institutes of Health. Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. [Link]
Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
Drug Target Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
National Institutes of Health. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
National Institutes of Health. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. [Link]
National Institutes of Health. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
experimental procedure for large-scale synthesis of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
Application Note: Scalable Synthesis of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid Executive Summary This guide details a robust, scalable protocol for the synthesis of 4,4-Difluoro-1-methylcyclohexane-1-carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid , a high-value scaffold for modulating lipophilicity and metabolic stability in drug candidates.[1]
Unlike traditional routes that employ hazardous sulfur tetrafluoride (SF₄) gas or thermally unstable DAST on late-stage intermediates, this protocol utilizes XtalFluor-E® , a crystalline deoxofluorinating agent with superior thermal stability, followed by a thermodynamically controlled
-alkylation.[1] The route is designed for safety and reproducibility on a multigram to kilogram scale, prioritizing self-validating purification methods (distillation and crystallization) over chromatography.[1]
Retrosynthetic Analysis & Strategy
The synthesis addresses two primary challenges:
Safety: Avoiding thermal runaway associated with liquid aminosulfur trifluorides (e.g., DAST) during the fluorination of large-scale ketone substrates.
Regioselectivity: Installing the quaternary center at C1 without competing alkylation at C3/C5 or elimination of the fluorine atoms.
Strategic Decision: The route proceeds via Deoxofluorination prior to Methylation .
Rationale: Alkylating the 4-oxocyclohexanecarboxylate first (to install the methyl group) creates a sterically hindered ketone at C4 and risks regioselectivity issues (O-alkylation vs C-alkylation) or requires protection/deprotection steps.[1] By fluorinating first, we eliminate the acidic protons at C3/C5 (alpha to ketone), leaving the C1 proton (alpha to ester) as the exclusive site for enolization and methylation.[1]
Step 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate
Objective: Convert the ketone to a gem-difluoride safely on a large scale.
Critical Insight: Traditional DAST releases HF violently upon water contact and decomposes exothermically >90°C. XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is used here as it does not generate free HF until activation and has a higher decomposition onset temperature.[1][2]
Equipment: Glass-lined reactor or borosilicate flask with overhead stirring; internal temperature probe; caustic scrubber for off-gas.[1]
Protocol:
Setup: Charge the reactor with XtalFluor-E and anhydrous DCM under nitrogen. Cool to 0°C.[3]
Activation: Add Et₃N·3HF dropwise, maintaining internal temperature <5°C. Note: Fuming may occur; ensure proper venting.
Addition: Add Ethyl 4-oxocyclohexanecarboxylate (dissolved in minimal DCM) slowly over 60 minutes.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by GC-MS (disappearance of ketone, m/z 170 -> 192).
Quench (Critical): Cool to 0°C. Quench by slow addition of 5% aqueous NaHCO₃ . Caution: Gas evolution (CO₂).[1]
Workup: Separate phases. Wash organic layer with 1M HCl (to remove amine salts) and brine.[1] Dry over MgSO₄.[4][5]
Purification: Concentrate and purify by vacuum distillation (bp ~85–90°C at 5 mmHg).
Step 2:
-Methylation (Construction of Quaternary Center)
Objective: Install the methyl group at C1 via enolate alkylation.[1]
Critical Insight: The presence of the gem-difluoro group at C4 exerts a remote inductive effect, slightly increasing the acidity of the C1 proton. Lithium Diisopropylamide (LDA) is preferred over LiHMDS to ensure complete, irreversible deprotonation and prevent poly-alkylation.[1]
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
Quench: Quench with saturated aqueous NH₄Cl.
Purification: Extract with Ethyl Acetate (EtOAc).[1][5] Concentrate. The crude oil is typically >95% pure. If necessary, purify by short-path distillation.
Objective: Hydrolysis of the sterically hindered ester.
Critical Insight: The quaternary center at C1 hinders nucleophilic attack at the carbonyl. Vigorous conditions (LiOH, heat) are required compared to non-substituted esters.[1]
Fix: Ensure DCM is Karl-Fischer <100 ppm water.[1] Increase Et₃N·3HF promoter to 2.0 equiv.
Issue: Low Yield in Alkylation.
Cause: Incomplete enolization or quenching of enolate by adventitious water.
Fix: Increase enolization time to 90 mins. Ensure MeI is dry.
Issue: Product is an Oil after Hydrolysis.
Cause: Impurities preventing crystallization.
Fix: Triturate the oil with cold pentane or hexanes to induce crystallization.
References
Deoxofluorination Reagents (XtalFluor): Couturier, M. et al. "Fluorinating Reagents and Methods for Their Preparation."[1] Journal of Organic Chemistry, 2010, 75(10), 3401–3411. Link[1]
Safety of Fluorination: L'Heureux, A. et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010, 75(10), 3401. Link[1]
General Alkylation of Esters: Petragnani, N. et al. "Recent advances in the synthesis of alpha-substituted carboxylic acids." Synthesis, 1982, 521-578.
Properties of 4,4-Difluorocyclohexanecarboxylic acid: PubChem Compound Summary for CID 2779136. Link[1][7]
Application Note: Strategic Integration of Fluorinated Building Blocks in Advanced Materials Engineering
Executive Summary This guide details the strategic application of fluorinated building blocks—specifically perfluoroalkyl substances, fluorinated monomers, and fluorinated metal-organic framework (MOF) linkers—in the des...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of fluorinated building blocks—specifically perfluoroalkyl substances, fluorinated monomers, and fluorinated metal-organic framework (MOF) linkers—in the design of high-performance materials. While fluorine is a staple in medicinal chemistry for metabolic stability, its role in materials science is defined by three distinct physical levers: surface energy reduction , oxidative stability , and dielectric tuning . This document provides validated protocols for synthesizing fluorinated porous materials and fabricating superhydrophobic surfaces, bridging the gap between fundamental chemistry and scalable material fabrication.
The Fluorine Advantage: Mechanistic Grounding
To effectively utilize fluorinated building blocks, one must understand the "Fluorine Effect" beyond simple hydrophobicity.
The C-F Bond Physics
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1][2] This strength confers exceptional thermal and chemical stability.[1][2]
Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but small enough to mimic it sterically in many lattices. However, the high electron density creates a "sheath" that protects the carbon backbone from nucleophilic attack.
Electronic Tuning: Fluorine is the most electronegative element (3.98 Pauling scale). Substituting H with F lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. In organic electronics (OLEDs/OPVs), this increases electron affinity and stability against oxidation.
Material Property Translation
Property
Mechanism
Application
Low Surface Energy
Weak intermolecular forces (low polarizability) of perfluoroalkyl chains.
Self-cleaning coatings, Anti-fouling medical devices.
Dielectric Strength
Low polarizability reduces the dielectric constant ().
Mechanism: These building blocks decompose sacrificially on the anode to form a thin, LiF-rich Solid Electrolyte Interphase (SEI). This layer is electronically insulating but ionically conductive, preventing further electrolyte decomposition.
Biomaterials & Drug Delivery
For drug development professionals, fluorinated materials offer a unique "stealth" property.
Utility: These pores preferentially adsorb hydrophobic drug molecules or fluorinated anesthetics, enabling controlled release profiles that hydrophilic MOFs cannot achieve.
Experimental Protocols
Protocol A: Fabrication of Superhydrophobic Surfaces via Perfluoroalkylsilane (PFAS) Deposition
Objective: Create a surface with a water contact angle (WCA) >150° and sliding angle <10°.
Target Audience: Surface Engineers, Medical Device Developers.
Materials
Substrate: Silicon wafer or Glass slide.
Precursor: 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS) or similar fluoro-silane.
Solvent: Anhydrous Ethanol or Toluene.
Catalyst: Acetic acid (if using aqueous ethanol).
Workflow Diagram (Graphviz)
Figure 1: Step-by-step workflow for covalent attachment of fluorinated silanes to oxide surfaces.
Step-by-Step Methodology
Surface Activation (Critical):
Clean substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min. Warning: Piranha solution reacts violently with organics.
Rinse with DI water and dry under N₂ stream.
Why: This maximizes surface silanol (Si-OH) density, which are the anchor points for the fluorinated block.
Silane Solution Preparation:
Mix 1% (v/v) POTS in 95% Ethanol / 5% Water.
Adjust pH to 4.5–5.5 using acetic acid.
Stir for 20 minutes to allow hydrolysis of ethoxy groups to silanol groups.
Deposition:
Immerse the activated substrate into the solution for 30–60 minutes.
Mechanism:[4][5][6][7][8] The hydrolyzed silane heads hydrogen bond with surface silanols.
Curing & Annealing:
Remove substrate, rinse with ethanol to remove unbound silanes.
Bake at 120°C for 1 hour.
Why: Heat drives the condensation reaction (water release), converting hydrogen bonds into covalent Si-O-Si bonds and orienting the perfluoroalkyl chains outward.
Protocol B: Solvothermal Synthesis of Fluorinated MOF (F-MOF)
Objective: Synthesize a porous framework for selective gas separation or drug encapsulation.
Building Block: 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H₂hfbba).[9]
Co-ligand: 4,4'-Bipyridine (bipy) (optional, for pillar-layer structures).
Solvent: DMF/Ethanol/Water mixture.
Synthesis Logic Diagram (Graphviz)
Figure 2: Logic flow for the synthesis and activation of Fluorinated Metal-Organic Frameworks.
Step-by-Step Methodology
Precursor Dissolution:
Dissolve 1 mmol Cu(NO₃)₂ and 1 mmol H₂hfbba in 10 mL DMF/Ethanol (1:1).
Sonicate until clear.
Thermal Treatment:
Seal in a Teflon-lined autoclave or heavy-walled glass pressure tube.
Heat at 85°C for 24 hours.
Note: The bulky -CF₃ groups in the linker induce a twisted conformation, preventing dense packing and increasing pore volume.
Washing (Solvent Exchange):
Collect blue crystals via filtration.
Soak in Ethanol for 3 days, refreshing solvent every 12 hours.
Why: DMF has a high boiling point and is difficult to remove directly. Ethanol exchanges with DMF and is easier to evacuate.
Activation:
Heat crystals at 100°C under dynamic vacuum (10⁻³ Torr) for 12 hours.
Validation: Perform TGA (Thermogravimetric Analysis). No weight loss should occur before 250°C (decomposition), indicating solvent removal.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Contact Angle (<100°)
Incomplete surface cleaning or hydrolysis.
Re-clean with Plasma/Piranha. Ensure silane solution pH is acidic (4.5–5.5).
Hazy/Cloudy Coating
Silane polymerization in solution (Agglomeration).
Reduce water content in solvent; reduce reaction time; use fresh silane.
MOF Amorphous/Powder
Reaction temperature too low or cooling too fast.
Increase temp to 100°C; allow slow cooling (1°C/min) to promote crystal growth.
Pore Collapse
Activation temperature too high or surface tension stress.
Use Supercritical CO₂ drying instead of thermal vacuum drying.
References
Mechanistic Insight: O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319. Link
Battery Applications: Zhang, H., et al. (2025).[3] Fluorinated electrolytes for 5 V lithium-ion battery chemistry. ResearchGate.[10] Link
MOF Synthesis: Cadiau, A., et al. (2023).[6] Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs).[11] Dalton Transactions. Link
Surface Functionalization: Facca, S., et al. (2024). Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces. ACS Applied Materials & Interfaces. Link
C-F Bond Properties: Alfa Chemistry. (n.d.). Carbon-Fluorine Bond Properties.[2][6][9][12][][14] Link
Technical Support Center: Synthesis of gem-Difluorinated Cyclohexanes
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of gem-difluorinated cyclohexanes. This guide is designed for researchers, medicinal chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of gem-difluorinated cyclohexanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing the CF₂ moiety into a cyclohexane ring. The unique electronic properties of the gem-difluoro group make it a valuable bioisostere in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, its synthesis is frequently accompanied by challenges ranging from reagent instability to complex side reactions and purification difficulties.
This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: FAQs - Fluorinating Reagents: Selection and Handling
This section addresses the critical first step: choosing the appropriate reagent and ensuring its safe and effective use. The most common route to gem-difluorinated cyclohexanes is the deoxofluorination of a corresponding cyclohexanone.
Question 1: I am planning a deoxofluorination of a cyclohexanone. Which reagent should I choose: DAST, Deoxo-Fluor®, or an alternative?
Answer: The choice of deoxofluorinating agent is critical and depends on your substrate's sensitivity, the reaction scale, and safety considerations.
The primary causality behind reagent choice is the trade-off between reactivity and stability.
DAST (Diethylaminosulfur Trifluoride): DAST is a powerful and widely used reagent. However, it is thermally unstable and can decompose violently, especially on larger scales or when heated above ~90 °C. It is generally suitable for robust, less-sensitive substrates on a small scale.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Deoxo-Fluor® is significantly more thermally stable than DAST, making it a safer alternative, particularly for larger-scale reactions or reactions requiring elevated temperatures.[3] In many cases, it provides superior performance and higher yields compared to DAST.[3]
Aminodifluorosulfinium Salts (e.g., XtalFluor-E®, Morph-DAST): These crystalline reagents offer even greater thermal stability and are often easier to handle than their liquid counterparts.[4] They can be more selective, leading to fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[3] They often require activation with a fluoride source.
Decision Workflow for Reagent Selection
Caption: Decision tree for selecting a deoxofluorinating agent.
Comparative Data of Common Deoxofluorinating Agents
Reagent
Form
Key Advantages
Key Disadvantages
DAST
Liquid
High reactivity, widely documented
Thermally unstable, risk of explosion, moisture sensitive
Deoxo-Fluor®
Liquid
More thermally stable than DAST[3], safer for scale-up
Can be less reactive than DAST, moisture sensitive
May require higher temperatures or longer reaction times
XtalFluor-E®
Solid
High thermal stability, often reduces elimination byproducts[3]
Requires activation with a fluoride source
Question 2: My deoxofluorination reaction is sluggish and gives low yields. What are the common causes?
Answer: Sluggish reactions are typically due to issues with reagent quality, solvent, or temperature.
Reagent Purity: Deoxofluorinating agents are highly sensitive to moisture. Hydrolysis deactivates the reagent. Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere (Argon or Nitrogen).
Solvent Choice: The reaction must be performed in a dry, aprotic solvent. Dichloromethane (DCM) or chloroform are common choices. Ensure your solvent is anhydrous. Using a polar solvent can be detrimental.
Temperature: While safety is paramount, some reactions require gentle heating to proceed at a reasonable rate, especially with more stable reagents like Morph-DAST.[4] Start at a low temperature (e.g., -78 °C or 0 °C) during reagent addition and then allow the reaction to slowly warm to room temperature or slightly above, while monitoring for decomposition.
Section 2: Troubleshooting Guide - Common Synthetic Issues
This section provides solutions to specific experimental problems encountered during the synthesis.
Question 3: My main byproduct is a vinyl fluoride. How can I suppress this elimination reaction?
Answer: The formation of vinyl fluorides via elimination is a classic side reaction in deoxofluorination.[3] This occurs when the intermediate oxyaminosulfurane species is deprotonated at the α-carbon instead of undergoing substitution.
Causality & Mitigation Strategies:
Reagent Choice: As mentioned, DAST is often more prone to causing elimination. Switching to a more selective reagent like an aminodifluorosulfinium salt (e.g., XtalFluor-E®) can significantly reduce this side reaction.[3]
Temperature Control: Perform the addition of the fluorinating agent at a very low temperature (e.g., -78 °C) to disfavor the elimination pathway, which typically has a higher activation energy.
Use of a Hindered Base: In some protocols, a non-nucleophilic, hindered base (like proton sponge) is added to scavenge the HF byproduct, which can catalyze elimination. However, this must be done cautiously as bases can also promote elimination.
Substrate Structure: The propensity for elimination is highly dependent on the substrate. Cyclohexanones with accessible α-protons are more susceptible. Unfortunately, this is an inherent property that may require a complete change in synthetic strategy if it cannot be suppressed.
Troubleshooting Workflow for Low Yields
Caption: A logical flowchart for troubleshooting low-yield reactions.
Question 4: I am observing an unexpected rearranged product. What could be the cause?
Answer: Skeletal rearrangements can occur, especially with substrates containing neighboring groups that can participate in the reaction. A well-documented example is the migration of a vicinal phenyl group via a phenonium ion intermediate during deoxofluorination with hydrogen fluoride reagents.[5] Ring expansions are also a known possibility.[6]
Mechanism and Prevention:
Neighboring Group Participation: If your cyclohexanone has a substituent (like an aryl group) at the C2 position, it can attack the intermediate carbocation, leading to a rearranged product.
Prevention:
Protecting Groups: If the participating group is amenable, install a protecting group to reduce its nucleophilicity.
Milder Conditions: Use fluorinating agents that proceed through a mechanism with less carbocationic character. Running the reaction at lower temperatures can sometimes suppress these pathways.
Alternative Synthetic Route: In severe cases, a different synthetic approach that avoids the generation of a carbocationic intermediate adjacent to the participating group may be necessary.
Section 3: FAQs - Purification and Characterization
Question 5: I'm having difficulty purifying my gem-difluorinated cyclohexane by column chromatography. It co-elutes with byproducts.
Answer: The introduction of a CF₂ group significantly alters the polarity of the cyclohexane ring in non-intuitive ways.[7] While highly electronegative, the fluorine atoms can create a "non-polar" face on the molecule, leading to unusual chromatographic behavior.[8]
Purification Strategies:
Solvent System Optimization: Do not assume standard solvent systems (e.g., ethyl acetate/hexanes) will work. Systematically screen a range of solvents with different polarities. Sometimes, less polar systems (e.g., DCM/hexanes or even toluene/hexanes) can provide better separation. Fluorinated compounds can have unique interactions with silica gel.
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column, which separates based on hydrophobicity rather than polarity.
Distillation: If your product is thermally stable and volatile, distillation can be an effective method for purification, especially on a larger scale.
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
Question 6: How can I confirm the successful synthesis of the gem-difluoro group using NMR?
Answer: NMR spectroscopy is the definitive tool for confirming the presence of the CF₂ group.
¹⁹F NMR: This is the most direct method. You should observe a signal (typically a triplet if there are two α-protons) in the characteristic region for a CF₂ group. The chemical shift will be dependent on the overall structure.
¹³C NMR: The carbon atom bonded to the two fluorine atoms will appear as a triplet due to C-F coupling. The ¹J_CF coupling constant is typically large (around 240-260 Hz).
¹H NMR: The protons on the adjacent carbons (α-protons) will show coupling to the fluorine atoms (²J_HF), appearing as a triplet. This coupling is a key diagnostic feature.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Deoxofluorination of a Cyclohexanone using Deoxo-Fluor®
This protocol is a general guideline and must be adapted for the specific substrate and scale. All operations must be performed in a fume hood under an inert atmosphere of dry nitrogen or argon.
Schlenk flask or oven-dried round-bottom flask with a septum
Procedure:
Setup: Assemble an oven-dried flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.
Dissolution: Dissolve the cyclohexanone (1.0 eq) in anhydrous DCM.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) to the stirred solution via syringe over 15-20 minutes. Caution: The addition may be exothermic.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Caution: This will generate gas and is exothermic. Ensure adequate venting.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography using an optimized solvent system (see Section 3).
Reaction Mechanism Overview
Caption: Simplified mechanism of ketone deoxofluorination.
Section 5: References
Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]
gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative. Xingwei Li. [Link]
Synthesis of gem‐difluorinated carbocyclic molecules: background, challenges and our design. ResearchGate. [Link]
Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks | Request PDF. ResearchGate. [Link]
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
A general synthesis of gem-difluorobicyclo[2.1.1]hexanes. ResearchGate. [Link]
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. ResearchGate. [Link]
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
Ultra-fluorinated cyclohexane shows off two faces | Research. Chemistry World. [Link]
Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC. [Link]
Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reaction. CORE. [Link]
(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]
Gem-difluorinative ring-expansion of alkenes. ChemRxiv. [Link]
improving yield of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid synthesis
This technical guide addresses the yield optimization for 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid , a specialized fluorinated scaffold used in drug discovery to modulate metabolic stability (blocking metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the yield optimization for 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid , a specialized fluorinated scaffold used in drug discovery to modulate metabolic stability (blocking metabolic soft spots) and lipophilicity.[1]
The synthesis typically proceeds via the deoxyfluorination of Ethyl 1-methyl-4-oxocyclohexanecarboxylate followed by ester hydrolysis. The primary yield-killing bottleneck is the fluorination step, where elimination side-products (vinyl fluorides) and incomplete conversion compete with the desired gem-difluorination.
Part 1: The Synthetic Workflow & Critical Control Points
The following diagram illustrates the optimized pathway and the decision nodes where yield is most often lost.
Figure 1: Critical decision pathway for the synthesis of 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid.
Part 2: Technical Support & Troubleshooting
Phase 1: Deoxyfluorination (The Bottleneck)
Issue: Low yield due to formation of vinyl fluoride (elimination product) instead of the gem-difluoride.[1]
Q: Why am I seeing significant vinyl fluoride elimination (up to 30%) in my crude NMR?A: This is the most common failure mode when fluorinating cyclohexanones.[1] The mechanism involves a carbocation intermediate; if the fluoride ion does not attack quickly (or if the mixture is too basic), a proton is abstracted from the
-position, leading to an alkene.
Corrective Protocol:
Switch Reagents: If using DAST (Diethylaminosulfur trifluoride), switch to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] Deoxo-Fluor is more thermally stable and generally produces less elimination product because the intermediate aminosulfur species is less prone to acting as a base.
Solvent Polarity: Ensure you are using DCM (Dichloromethane) .[1] While THF is common, it can coordinate with the sulfur reagent, reducing its electrophilicity and encouraging elimination.
Catalytic Ethanol: Add a catalytic amount (0.2 eq) of Ethanol or Methanol to the Deoxo-Fluor solution before adding the ketone.[1]
Mechanism:[1][2][3][4][5] This generates a small amount of anhydrous HF in situ, which protonates the oxygen of the ketone/intermediate, activating it for nucleophilic attack by fluoride and reducing the energy barrier, allowing the reaction to proceed at lower temperatures where elimination is kinetically disfavored.
Q: The reaction stalls at 60% conversion. Should I heat it?A:Do not heat above 40°C if you haven't scavenged free HF.[1] Heating promotes the "black tar" decomposition of the reagent and elimination.
Troubleshooting: Instead of heating, add a fresh portion of reagent (0.5 eq) at 0°C. The reagent hydrolyzes rapidly with trace moisture; if your conversion stalls, your reagent may have been consumed by adventitious water in the solvent. Ensure your DCM is distilled over CaH2 or taken from a dry solvent system (<50 ppm water).[1]
Phase 2: Workup & Safety
Issue: Violent exotherm and fuming during the quench.
Q: How do I quench the reaction safely on a >10g scale?A: Direct addition of water to DAST/Deoxo-Fluor releases HF gas and heat explosively.[1]
Protocol:
Cool the reaction mixture to -78°C (or at least -20°C).
Dilute the mixture with an equal volume of DCM.
Add saturated aqueous NaHCO3 dropwise with vigorous stirring. The evolution of CO2 indicates neutralization of HF.
Crucial: Do not let the internal temperature rise above 0°C during the quench.
Phase 3: Hydrolysis
Issue: Loss of the difluoro group or decomposition during ester hydrolysis.
Q: Can I use standard NaOH reflux for the hydrolysis?A:Avoid harsh reflux. While the CF2 group is relatively stable, the 1-methyl-1-carboxylic acid motif creates steric strain. Prolonged heating in strong base can sometimes lead to decarboxylation or elimination if the temperature is too high.
Recommended Protocol:
Use LiOH·H2O (3 eq) in a THF:MeOH:Water (3:1:1) mixture at Room Temperature or mild heating (40°C). Lithium is a milder cation than Sodium, often resulting in cleaner hydrolysis for hindered esters.
Part 3: Data Summary & Reagent Comparison
Parameter
DAST Protocol
Deoxo-Fluor Protocol
Optimized (Deoxo + EtOH cat.)
Reagent Stability
Low (Explosive >90°C)
High (Stable >200°C)
High
Reaction Temp
-78°C to RT
0°C to RT
0°C to RT
Major Side Product
Vinyl Fluoride (~15-25%)
Vinyl Fluoride (~5-10%)
Vinyl Fluoride (<5%)
Typical Yield
45-55%
60-70%
75-85%
Safety Profile
Dangerous (Fumes)
Safer (Liquid)
Safer
Part 4: FAQ
Q: Can I use XtalFluor-E instead?A: Yes. XtalFluor-E is a crystalline salt and is safer than liquid reagents.[1] However, it requires an exogenous fluoride source (like HF-pyridine or Et3N[1]·3HF) to work effectively. If you use XtalFluor-E without an activator, the reaction will likely fail or be extremely slow.
Q: How do I remove the vinyl fluoride impurity if it forms?A: This is difficult as the polarity difference between the gem-difluoride and the vinyl fluoride is minimal.
Solution: Perform the separation after hydrolysis.[3] The acid derived from the vinyl fluoride often has a different pKa or solubility profile than the desired 4,4-difluoro acid. Alternatively, treat the crude ester mixture with mild ozone or KMnO4 to oxidize the alkene (vinyl fluoride) to a ketone/acid which is easily separated by column chromatography.[1]
References
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls.[1] The Journal of Organic Chemistry.
[1]
Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST. Synthesis.
Beaulieu, F., et al. (2009).[6] Aminodifluorosulfinium salts as stable and scalable deoxofluorinating reagents. Organic Letters.
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into carboxylic acid scaffolds. The unique reactivity of fluorine-containing compounds often leads to unexpected side reactions. This resource provides in-depth troubleshooting advice in a practical question-and-answer format to address common challenges encountered in the laboratory.
Section 1: Issues in Direct Fluorination of Carboxylic Acid Derivatives
Direct fluorination methods, while powerful, are often accompanied by a host of side reactions that can complicate product purification and reduce yields. Understanding the mechanisms behind these unwanted transformations is key to mitigating them.
FAQ 1: My α-fluorination reaction of a carboxylic ester is plagued by elimination byproducts. What is causing this and how can I suppress it?
Answer:
The formation of α,β-unsaturated carbonyl compounds is a common and significant side reaction during the α-fluorination of carboxylic acid derivatives, particularly esters.[1][2] This issue is most prevalent when using nucleophilic fluorinating agents.
Causality: The primary cause is the basicity of the fluoride source or the reaction conditions, which can promote the elimination of HF from the desired α-fluoro product. The reaction often proceeds through an enolate or ketene silyl acetal intermediate. While this intermediate is necessary for the introduction of fluorine, it also sets the stage for elimination, especially if the resulting double bond is conjugated.
Troubleshooting Protocol:
Choice of Fluorinating Agent:
Electrophilic Fluorinating Agents: Switch from nucleophilic sources (like KF) to electrophilic N-F reagents such as Selectfluor® (F-TEDA-BF4).[3] These reagents operate under neutral or acidic conditions, which are less conducive to elimination.
Milder Nucleophilic Sources: If a nucleophilic route is necessary, consider using reagents like diethylaminosulfur trifluoride (DAST) or its less hazardous analogs, which can be effective for deoxyfluorination of α-hydroxy acids to form α-fluoro acids with reduced elimination.
Reaction Temperature Control: Lowering the reaction temperature can significantly disfavor the elimination pathway, which typically has a higher activation energy than the desired fluorination.
Solvent Selection: The choice of solvent can influence the basicity of the fluoride source and the stability of charged intermediates. Aprotic, non-polar solvents are often preferred. Avoid solvents that can act as bases or facilitate proton transfer, which can encourage elimination.
In Situ Quenching: If elimination is still problematic, consider an in-situ quenching strategy to neutralize any basic byproducts as they form.
Diagram: Competing Pathways in α-Fluorination
Caption: Desired fluorination vs. undesired elimination pathway.
Section 2: Challenges in Decarboxylative Fluorination
Decarboxylative fluorination is an elegant strategy for converting readily available carboxylic acids into their corresponding fluorinated analogs. However, the radical or carbocationic intermediates involved can lead to a variety of side products.
FAQ 2: I am attempting a silver-catalyzed decarboxylative fluorination and observing significant amounts of proto-decarboxylation (hydrodecarboxylation) instead of the desired fluorinated product. Why is this happening?
Answer:
The formation of a hydrocarbon (proto-decarboxylation) instead of the alkyl fluoride is a common issue in radical-based decarboxylative fluorinations.[3] This side reaction involves the abstraction of a hydrogen atom by the alkyl radical intermediate.
Causality: This side reaction is often a consequence of the solvent choice or the presence of other hydrogen atom donors in the reaction mixture. The alkyl radical generated after decarboxylation can either react with the fluorine source to form the desired product or abstract a hydrogen atom from a suitable donor.
Troubleshooting Protocol:
Solvent Selection:
Avoid Protic or Hydrogen-Donating Solvents: Solvents with easily abstractable hydrogens (e.g., THF, alcohols) should be avoided.
Use Fluorinated Solvents: Solvents like hexafluorobenzene can be excellent choices as they are poor hydrogen atom donors. Acetonitrile is also a commonly used solvent.
Reagent Purity: Ensure all reagents and solvents are anhydrous and free of impurities that could act as hydrogen donors.
Reaction Concentration: Increasing the concentration of the fluorinating agent relative to the substrate can favor the desired bimolecular reaction between the alkyl radical and the fluorine source over hydrogen atom abstraction.
Photocatalytic Systems: Consider switching to a photoredox-catalyzed decarboxylative fluorination.[4] These systems can be highly efficient and may offer different selectivity profiles.
Table: Solvent Effects on Decarboxylative Fluorination
Solvent
Dielectric Constant
Hydrogen Donating Ability
Typical Outcome
Tetrahydrofuran (THF)
7.6
High
Increased proto-decarboxylation
Acetonitrile
37.5
Low
Good yields of fluorinated product
Hexafluorobenzene
2.0
Very Low
Excellent for suppressing H-abstraction
Water (in some systems)
80.1
High
Can promote desired reaction in specific catalytic systems but may also lead to hydrolysis
The synthesis of perfluorinated carboxylic acids (PFCAs) often involves harsh conditions, such as electrochemical fluorination (ECF), which can lead to complex product mixtures.
FAQ 3: My electrochemical fluorination (Simons process) for producing a PFCA is resulting in a low yield and a tar-like byproduct. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and the formation of polymeric or tar-like substances are frequent challenges in ECF.[5] These issues typically arise from suboptimal control over the reaction parameters.
Causality: The highly reactive species generated at the nickel anode can lead to fragmentation, polymerization, and other side reactions if not carefully controlled. The presence of even trace amounts of water can be particularly detrimental, leading to the formation of byproducts and reduced efficiency.[5]
Troubleshooting Protocol:
Strictly Anhydrous Conditions:
Fresh Anhydrous Hydrogen Fluoride (aHF): Use freshly distilled or new aHF for each reaction to minimize water content.
Moisture-Free Cell Assembly: Ensure the electrochemical cell is completely dry and leak-proof to prevent the ingress of atmospheric moisture.[5][6]
Temperature Control:
Lower Reaction Temperature: Operating at lower temperatures can decrease the rate of side reactions, including polymerization, thus minimizing the formation of tar-like byproducts.[5]
Electrolyte Composition:
Conductivity Additives: For substrates with low solubility in aHF, the use of conductivity additives can improve the efficiency of the fluorination process.[5]
Electrode Maintenance:
Anode Passivation: The nickel anode can become passivated (coated with a non-conductive layer) over time. Regularly clean and inspect the anode to ensure it is active.[5]
Diagram: Troubleshooting Workflow for ECF
Caption: A step-by-step guide to troubleshooting ECF issues.
References
Fluorine Notes. (2019).
BenchChem. (n.d.).
Sharma, P., et al. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH.
Organic Chemistry Portal. (n.d.).
Powers, I., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fluorination Chemistry DivisionTopic: Preventing Decomposition During Synthesis of Fluorinated Alicyclic Compounds
Ticket ID: FL-ALCY-004
Status: Open
Assigned Specialist: Senior Application Scientist, Dr. A.
Executive Summary
Synthesizing fluorinated alicyclic compounds (e.g., fluorocyclohexanes, fluorocyclopentanes) is notoriously difficult due to the "Elimination Trap." The high electronegativity of fluorine acidifies adjacent protons, making dehydrofluorination (HF elimination) the dominant decomposition pathway. This guide moves beyond standard textbook advice, offering field-proven protocols to suppress elimination and stabilize your target compounds during purification.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: "My reaction yields mostly olefin (alkene) instead of the fluoride."
Diagnosis: You are likely using DAST or Deoxo-Fluor® in a substrate prone to E2 elimination.
The Mechanism: DAST releases free HF in situ. In alicyclic rings, if the C-H bond anti-periplanar to the leaving group is accessible, elimination is kinetically favored over substitution (
).
The Fix: Switch to XtalFluor-E® or PyFluor .
Why? These reagents do not release free HF. They require an exogenous promoter (like
or DBU), allowing you to decouple the activation step from the fluorination step.
Action: See the Standard Operating Procedure (SOP) below for the XtalFluor protocol.
Issue 2: "My compound is stable in the flask but decomposes on the silica column."
Diagnosis: Acid-catalyzed decomposition on silica gel.
The Mechanism: Standard silica gel is slightly acidic (
). The surface silanol groups () can protonate the fluorine or adjacent groups, catalyzing HF elimination (E1-like mechanism), especially in electron-rich alicyclic systems.
The Fix: Use Buffered Silica or Neutral Alumina .[1]
Protocol: Pre-treat your silica gel slurry with 1-3% Triethylamine (Et3N) in your eluent solvent.[2] This neutralizes acidic sites.[1][3]
Verification: Run a 2D TLC. Spot your crude, run it up, dry the plate, turn it 90°, and run it again. If the spot is off-diagonal, your compound is decomposing on the silica.[2]
Issue 3: "I am seeing ring contraction or rearrangement."
Diagnosis: Carbocation intermediate formation.
The Mechanism: In
-type pathways (common with secondary alcohols), the intermediate carbocation can undergo Wagner-Meerwein rearrangements to relieve ring strain.
The Fix: Enforce kinetics .
Action: Lower the reaction temperature to -78°C and warm slowly. Use non-polar solvents (DCM, Toluene) to destabilize carbocation intermediates. Avoid "naked" fluoride sources (like TBAF) which are highly basic; use latent sources like PhenoFluor for late-stage functionalization if simple deoxofluorination fails.
Part 2: Decision Framework & Mechanisms
Figure 1: Reagent Selection Decision Tree
Use this logic flow to select the correct reagent based on your substrate's stability profile.
Caption: Decision matrix for minimizing elimination. Note the strong preference for XtalFluor in secondary alicyclic systems.
Figure 2: The "Elimination Trap" Mechanism
Understanding why your compound decomposes is key to preventing it.
Caption: Path B (Elimination) competes with Path A. XtalFluor suppresses Path B by minimizing basic HF species.
Protocol: Deoxofluorination of Cyclic Alcohols using XtalFluor-E
This protocol is designed to minimize the "Elimination Trap" by using a controlled fluoride source.
Materials:
Substrate: Cyclic Alcohol (1.0 equiv)
Reagent: XtalFluor-E (1.2 equiv)
Promoter:
(1.5 equiv) or DBU (for acid-sensitive substrates)
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Workflow:
Preparation: Flame-dry a round-bottom flask and cool to room temperature under Argon/Nitrogen atmosphere.
Dissolution: Add the cyclic alcohol and anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).
Technical Note: Low temperature is critical to favor the Kinetic Product (
) over the Thermodynamic Product (Elimination).
Reagent Addition: Add
(promoter) dropwise. Stir for 5 minutes.
Fluorination: Add XtalFluor-E solid in one portion.
Observation: The reaction may become heterogeneous; this is normal.
Reaction: Allow the mixture to warm naturally to room temperature over 2–4 hours. Monitor by TLC.[1][2]
Critical Check: Do not heat the reaction. If conversion is slow, stir longer at RT rather than heating.
Quench: Quench with saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases.
Workup: Extract with DCM (3x). Dry organics over
.
Purification (The "Buffered" Method):
Prepare silica slurry using Hexanes/EtOAc + 1% Triethylamine .
Flush the column with 2 column volumes of this buffer before loading your sample.
Elute product. The triethylamine protects the fluorinated product from acidic silanols.
References
L'Heureux, A., et al. (2010).[8] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.[1][9]
Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents. Organic Letters.
Nielsen, M. K., et al. (2016). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with PyFluor. Journal of the American Chemical Society.
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Purification of Acid-Sensitive Compounds.
BenchChem. (2025).[2] Technical Support Center: Purification of Products from PhenoFluorMix Reactions.
Technical Support Center: Isolation of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
This technical guide is structured as a Tier 3 Engineering Support document, designed for direct application in pharmaceutical and chemical development laboratories.[1] Reference ID: TS-GEM-DF-044 Status: Active Applicab...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a Tier 3 Engineering Support document, designed for direct application in pharmaceutical and chemical development laboratories.[1]
Reference ID: TS-GEM-DF-044
Status: Active
Applicable CAS: 122665-97-8 (Analog reference), Specific Target: 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid.[1]
Executive Summary & Molecule Profile
This guide addresses the isolation and purification of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid .[1] The presence of the gem-difluoro moiety at the C4 position combined with a quaternary center at C1 (methyl + carboxyl) presents unique solubility and steric challenges.
High enough for stable handling; avoid high-vac sublimation without cooling.[1]
Predicted pKa
~4.06
Critical: Aqueous phase must be pH < 2.0 for efficient extraction.[1]
LogP
~1.6 (Estimated)
Moderately lipophilic; extracts well into EtOAc or DCM.[1]
Stability
gem-Difluoro group
Generally stable to aqueous acid/base; avoid extremely strong Lewis acids at high temp.[1]
Troubleshooting & Workup Protocols (Q&A Format)
Q1: I am performing a hydrolysis of the ethyl ester precursor. The reaction seems complete by TLC, but yield is low after extraction. Where is my product?
Diagnosis:
This is the most common issue with quaternary carboxylic acids.[1] The steric bulk of the C1-methyl group does not affect the acid's stability, but it often leads to "false" extraction yields if the pH is not aggressively managed.[1] The gem-difluoro group pulls electron density, potentially lowering the pKa slightly, making the salt form more stable in water than expected.[1]
Corrective Workflow:
pH Check: Do not rely on litmus paper.[1] Use a calibrated pH probe.[1] The aqueous phase must be adjusted to pH 1–2 . If the pH is 4 (near the pKa), 50% of your product remains in the water.[1]
Salting Out: The difluoro group increases polarity relative to a cyclohexyl ring.[1] Add solid NaCl to the aqueous phase until saturation before extraction to leverage the "salting-out" effect.[1]
Solvent Choice: Switch from Dichloromethane (DCM) to Ethyl Acetate (EtOAc) or MTBE .[1] The oxygenated solvents are better hydrogen-bond acceptors for the carboxylic acid, improving partition coefficients.[1]
Q2: My crude solid contains a "smear" on TLC and smells of sulfur (if using DAST/Deoxo-Fluor upstream). How do I clean this?
Diagnosis:
If you synthesized the precursor via deoxyfluorination (converting a ketone to gem-difluoro), the impurities are likely elimination side-products (fluoroalkenes) or sulfur residues.[1]
Purification Protocol:
Acid-Base Swing (The "Self-Validating" Wash):
Dissolve crude in 1N NaOH (forms the carboxylate salt).[1]
Extract twice with Diethyl Ether or Hexanes.[1] (Impurities stay in organic; Product stays in water).[1]
The high melting point (~105°C) makes this compound an excellent candidate for recrystallization.[1]
Solvent System: Hexanes/EtOAc (start with 10:1 and add EtOAc dropwise at reflux until dissolved).
Q3: Can I distill this compound?
Advisory:Not Recommended. While the boiling point is predicted >240°C, carboxylic acids with gem-difluoro groups can undergo thermal decomposition or decarboxylation at high temperatures, especially with the quaternary center strain.[1] Sublimation is a risk under high vacuum.[1] Stick to recrystallization or column chromatography.
Standard Operating Procedure (SOP): Isolation Workflow
The following diagram illustrates the logic flow for isolating the target acid depending on the synthesis route.
Caption: Logical flow for the isolation of 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid, prioritizing pH control.
Concentration: If the reaction solvent was THF or Methanol (common for hydrolysis), concentrate the reaction mixture under reduced pressure to remove the organic volatiles.[1] Do not distill to dryness; leave a concentrated aqueous slurry.
Dilution: Resuspend the residue in water (approx. 10 mL per gram of substrate).
Note: Even if a solid precipitates, extract it into the organic solvent.[1] Do not filter the precipitate directly from water as occluded salts are difficult to remove.[1]
Kütt, A., et al. (2018).[1][5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. (Provides grounding for carboxylic acid pKa behavior in fluorinated systems). Retrieved from [1][5]
Organic Syntheses. (1973).[1] 1-Methylcyclohexanecarboxylic acid.[1][2] Org. Synth. 1973, 53,[1] 66. (Base protocol for sterically hindered cyclohexane acids). Retrieved from [1]
Biological Activity & Application Guide: 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid Derivatives
This guide provides an in-depth technical analysis of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid and its derivatives. It is designed for medicinal chemists and drug discovery scientists seeking to leverage this s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid and its derivatives. It is designed for medicinal chemists and drug discovery scientists seeking to leverage this specific moiety to optimize metabolic stability, lipophilicity, and target binding affinity.
Executive Summary: The "Robust Bioisostere"
The 4,4-difluoro-1-methylcyclohexyl moiety represents a sophisticated structural refinement in modern drug design. It serves as a bioisostere for the lipophilic tert-butyl group or the metabolically vulnerable cyclohexyl ring.
By introducing a gem-difluoro group at the 4-position and a methyl group at the 1-position, this scaffold achieves three critical medicinal chemistry objectives:
Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the typically labile 4-position of the cyclohexane ring.
Conformational Restriction: The 1-methyl substituent introduces steric bulk that restricts ring inversion, locking the carboxylic acid (or its derivative) into a preferred axial or equatorial orientation depending on the target pocket.
Lipophilicity Modulation: Fluorine atoms lower the lipophilicity (LogP) relative to the hydrocarbon equivalent while maintaining hydrophobic bulk, often improving solubility and permeability.
Comparative Analysis: Performance vs. Alternatives
The following table objectively compares the 4,4-difluoro-1-methyl derivative against its non-fluorinated and non-methylated analogs.
Low/Moderate. Highly susceptible to CYP450-mediated oxidation at the 4-position.
High. 4-position blocked by Fluorine.
Very High. Blocks both 4-position oxidation and 1-position abstraction/metabolism.
Lipophilicity (cLogP)
~2.1 (High)
~1.6 (Moderate)
~1.9 (Balanced)
Conformational Bias
Mobile chair conformation. High entropy cost upon binding.
Mobile chair conformation.
Restricted. 1-Methyl group imposes a high energy barrier to ring inversion (A-value effect).
Acidity (pKa)
~4.8 (Standard aliphatic acid)
~4.5 (Slightly more acidic due to inductive effect of F)
~4.5 (Inductive effect persists; Methyl has negligible electronic impact).
Primary Application
General hydrophobic scaffold.
Polarity modulation; reducing LogP.
Metabolic blocking + Conformational locking.
Key Insight: The "Methyl-Fluoro" Synergy
While the gem-difluoro group primarily addresses metabolism, the 1-methyl group is the critical differentiator for potency. In CB1 receptor inverse agonists, adding the 1-methyl group to the 4,4-difluorocyclohexyl scaffold was found to "adjust in vitro ADME properties and favor higher potency" by filling a specific hydrophobic sub-pocket that the des-methyl analog could not [1].
Mechanistic Analysis: Why It Works
Metabolic Stability (The Fluorine Effect)
The C-H bond at the 4-position of a cyclohexane ring is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) to form alcohols or ketones.
Mechanism: Replacing C-H (Bond Energy ~99 kcal/mol) with C-F (Bond Energy ~116 kcal/mol) renders this position inert to oxidative attack.
Result: This modification significantly extends the half-life (
) of the drug candidate in human liver microsomes (HLM).
Conformational Locking (The Methyl Effect)
The 1-methyl group introduces a 1,3-diaxial interaction penalty if placed axially.
Thermodynamics: In 1,1-disubstituted cyclohexanes, the ring will adopt a chair conformation where the bulkier group is equatorial. However, the specific dipole interactions of the 4,4-difluoro group can alter the ring puckering.
Binding Affinity: By pre-organizing the molecule into the bioactive conformation, the entropic penalty of binding to the protein target is reduced, often leading to a 10-100x increase in potency (
or ).
Visualization: SAR Logic Flow
The following diagram illustrates the decision-making process for selecting this moiety.
Figure 1: Structural Activity Relationship (SAR) logic driving the transition from simple cyclohexyl groups to the 4,4-difluoro-1-methyl derivative.[1]
Case Studies & Biological Data[2][3][4]
Case Study A: CB1 Receptor Inverse Agonist
In the development of peripherally restricted cannabinoid 1 (CB1) receptor blockers for metabolic disorders:
Challenge: The initial lead containing a standard cyclohexyl urea showed rapid clearance.
Modification: Substitution with the 4,4-difluoro-1-methylcyclohexyl group (Compound 23).[2][3][4]
Permeability: Low Brain/Plasma ratio (restricted to periphery, reducing CNS side effects).
Stability: Moderate to high stability in HLM compared to non-fluorinated analogs [1].
Case Study B: Nav1.7 Sodium Channel Inhibitors
Used as a core scaffold in ether derivatives (e.g., 3-bromo-4-((4,4-difluoro-1-methylcyclohexyl)methoxy)pyridine 1-oxide) for treating neuropathic pain.
Role: The moiety acted as a lipophilic anchor that fit into the voltage-sensing domain, with the fluorine atoms modulating the local dipole moment to optimize interaction with the channel protein [2].
Experimental Protocols
Synthesis of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid
Note: This protocol is derived from validated patent literature [3].
Figure 2: Hydrolysis workflow for generating the free acid building block.
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 eq of ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate in a mixture of THF and Methanol (10:1 v/v).
Saponification: Add an aqueous solution of LiOH (5.0 eq).
Reaction: Stir the mixture vigorously. While room temperature (RT) is often sufficient for overnight reactions, heating to 70°C for 30 minutes ensures complete conversion for sterically hindered esters like this 1-methyl derivative.
Workup: Dilute with water. Acidify carefully with 1M HCl until pH reaches ~4.0.
Extraction: Extract the aqueous layer twice with Ethyl Acetate.[4]
Isolation: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the target acid as a white/off-white solid.
To verify the metabolic stability improvement of this derivative:
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Success Criteria: The 4,4-difluoro-1-methyl derivative should show a
> 60 min, whereas the non-fluorinated parent typically shows < 20 min.
References
Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor. Journal of Medicinal Chemistry / PMC. Available at: [Link]
Substituted triazolopyridines and methods of use thereof (Nav1.7 Inhibitors).US Patent 9,550,775.
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Available at: [Link]
validating the structure of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid via mass spectrometry
Executive Summary The structural validation of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid presents a unique analytical challenge due to the combination of a sterically hindered quaternary center (C1) and a gem-di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural validation of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid presents a unique analytical challenge due to the combination of a sterically hindered quaternary center (C1) and a gem-difluoro motif (C4). In drug discovery, distinguishing this specific regioisomer from its analogs (e.g., 3,3-difluoro or 2,2-difluoro isomers) is critical, as fluorine positioning profoundly alters metabolic stability (
modulation) and lipophilicity.
This guide compares two orthogonal mass spectrometry workflows: LC-ESI-MS/MS (Negative Mode) for high-throughput screening and GC-MS (EI) via Silylation for definitive structural fingerprinting. While LC-MS offers speed, this guide demonstrates why GC-MS remains the superior method for resolving regioisomeric impurities in this specific scaffold.
Part 1: The Structural Challenge
The target molecule possesses two features that dictate the analytical strategy:
The Quaternary C1 Center: The 1-methyl-1-carboxylic acid moiety creates significant steric bulk. This hinders ionization in some modes and complicates standard esterification protocols.
The Gem-Difluoro Group: Located at C4, this group is chemically inert but electronically significant. Its high electronegativity influences the fragmentation of the carboxylic acid, facilitating specific neutral losses (HF, 20 Da) that serve as diagnostic markers.
Part 2: Methodological Comparison
Method A: LC-ESI-MS/MS (Negative Mode)
The High-Throughput Screen
Electrospray Ionization (ESI) in negative mode is the "soft" approach. It is ideal for confirming molecular weight (
) and purity without thermal degradation.
Mechanism: Deprotonation of the carboxylic acid to form
.
Primary Utility: Rapid confirmation of the parent mass (
177 for the anion) and detection of non-isomeric impurities.
Limitation: Isomers (3,3-difluoro vs. 4,4-difluoro) often co-elute on standard C18 columns and yield nearly identical MS/MS spectra due to the mobile protons scrambling charge locations before fragmentation.
Method B: GC-MS (EI) via BSTFA Derivatization
The Structural Validator
Gas Chromatography coupled with Electron Impact (EI) ionization provides a "hard" fragmentation fingerprint. Because the carboxylic acid is polar and thermally unstable, it requires derivatization.
Mechanism: Silylation caps the polar -COOH group, increasing volatility. The rigid cyclohexane ring allows for distinct chromatographic separation of regioisomers based on dipole moments.
Primary Utility: Definitive structural proof via retention time indexing and specific
-cleavage fragmentation.
Why it Wins: The steric bulk at C1 slows down derivatization, requiring a catalyzed protocol (BSTFA + 1% TMCS). Once derivatized, the 4,4-isomer (symmetric) separates cleanly from the 3,3-isomer (asymmetric).
Critical Step: The addition of 1% TMCS is mandatory. The quaternary C1 position is sterically hindered; pure BSTFA may fail to drive the reaction to completion, leading to peak tailing.
Preparation: Weigh 1-2 mg of sample into a GC vial.
Solvation: Add 100 µL anhydrous Pyridine. Vortex until dissolved.
Derivatization: Add 100 µL BSTFA + 1% TMCS.
Incubation: Cap tightly and heat at 65°C for 30 minutes . Self-Validation: If the solution turns cloudy, moisture has entered (hydrolysis of TMS). Discard and repeat with fresh reagents.
Injection: Inject 1 µL (Split 20:1) into a DB-5MS or equivalent column.
Part 4: Data Interpretation & Validation Logic
The following diagram illustrates the decision logic and fragmentation pathways for validating the structure.
Caption: Figure 1. Dual-pathway validation workflow. The LC-MS path confirms the fluorinated core via specific neutral losses (
, HF), while the GC-MS path resolves regioisomers.
Interpretation of ESI-MS/MS Spectra
In negative mode, the fragmentation follows a predictable "unzipping" mechanism:
Parent Ion (
177):.
Primary Fragment (
133): Loss of (44 Da). This confirms the free carboxylic acid.
Secondary Fragment (
113): Loss of (20 Da) from the decarboxylated core.
Diagnostic Value: If you see a loss of 19 Da (F radical), it suggests high-energy fragmentation. A clean loss of 20 Da (neutral HF) is characteristic of gem-difluoro alkanes in ESI-MS/MS.
Interpretation of GC-MS (TMS Derivative)
The TMS derivative (
250) will show:
Molecular Ion (
): Weak or absent (typical for aliphatic TMS esters).
: Loss of methyl from the TMS group (strong signal).
-Cleavage: Loss of the -COOTMS group, leaving the carbocation at the quaternary C1 position.
Regioisomer Check: The 4,4-difluoro isomer is symmetric. The 3,3-difluoro isomer is not. On a non-polar column (DB-5), the 3,3-isomer typically elutes later due to a larger dipole moment created by the asymmetric fluorine distribution relative to the ester.
Part 5: Summary Comparison
Feature
LC-ESI-MS/MS (-)
GC-MS (EI) + BSTFA
Sample Prep
Minimal (Dilute & Shoot)
Moderate (30 min derivatization)
Ionization
Soft ()
Hard ( fragmentation)
Sensitivity
High (pg levels)
Moderate (ng levels)
Isomer Resolution
Poor (Co-elution likely)
Excellent (Chromatographic separation)
Key Validation
Confirms and F-content
Confirms Regioisomer Purity
References
Little, J. L. "Derivatization of Carboxylic Acids for GC-MS." Sigma-Aldrich / Merck Technical Bulletins. Link
Kerwin, J. L., et al. "Electrospray ionization mass spectrometry of carboxylic acids." Journal of Mass Spectrometry, 1996. Link
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Silyl Derivatives." NIST Chemistry WebBook, SRD 69. Link
Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds." Journal of Chromatography A, 2009. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Evaluation Guide: 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid in Cytotoxicity Assays
Executive Summary
This guide evaluates 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1389313-41-0), a specialized fluorinated building block used in medicinal chemistry.[1] Unlike long-chain perfluorinated acids (e.g., PFOA) known for environmental toxicity, this compact alicyclic scaffold is primarily evaluated for its ability to modulate lipophilicity (LogD) , metabolic stability , and conformational rigidity in drug candidates.[1]
This analysis focuses on its application in oncology drug discovery , specifically referencing its successful deployment in BRD4 inhibitor design (e.g., Compound 15h), where it serves as a critical bioisostere to enhance potency and cellular permeability.[1]
Comparative Analysis: Scaffold Performance
In drug design, this compound is rarely the final drug but a "warhead" carrier or structural linker.[1] Its performance must be evaluated against non-fluorinated and non-methylated analogs to justify its synthetic cost.[1]
Enhanced membrane permeability, leading to lower IC50 values in cellular assays.[1]
Metabolic Liability
Low
High (C4 oxidation)
Low
Fluorine at C4 prevents cytochrome P450 hydroxylation, extending half-life.[1]
Cytotoxicity (Free Acid)
Low (Est. >100 µM)*
Low
Low
The free acid is generally benign compared to the nanomolar potency of its drug derivatives.
*Note: Free acid cytotoxicity is primarily driven by pH effects and irritation (GHS H315/H319) rather than specific target engagement.[1]
Case Study: BRD4 Inhibition in Leukemia (MV4-11 Cells)
The most authoritative data on this scaffold's utility comes from the development of Bromodomain-containing protein 4 (BRD4) inhibitors.[1] Researchers replaced standard linkers with the 4,4-difluoro-1-methylcyclohexane moiety to create Compound 15h .[1]
Experimental Data Summary (Source: PubMed 33638254)
Optimal Balance: High potency + improved metabolic profile.[1][3]
Analog (Non-F)
Cyclohexane
> 1.0 µM
> 2.0 µM
Loss of potency due to reduced hydrophobic contact or permeability.[1]
Key Insight: The gem-difluoro group at the C4 position does not just add mass; it alters the ring pucker, positioning the pharmacophore (e.g., the diazepine-8-amine headgroup) more effectively in the BRD4 binding pocket while protecting the molecule from rapid clearance.
Experimental Protocols
To replicate these findings or evaluate this scaffold in new series, follow these self-validating protocols.
Protocol A: Fragment Safety Screening (Free Acid Evaluation)
Objective: To confirm the building block itself is not non-specifically toxic (false positive).
This diagram illustrates why this specific scaffold is selected over alternatives.
Caption: SAR flow demonstrating how the gem-difluoro and methyl substitutions cooperatively enhance drug potency and stability.
Diagram 2: BRD4 Inhibition Pathway (Compound 15h)
Visualizing the downstream effects of the derivative on the cancer cell.
Caption: Mechanism of Action for Compound 15h, showing BRD4 blockade leading to c-Myc downregulation and apoptosis in MV4-11 cells.[1][3]
References
Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl... derivatives as potential BRD4 inhibitors.
Source: Chemical Biology & Drug Design (PubMed).
[Link][1]
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
Welcome to a comprehensive guide on the safe and compliant disposal of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive guide on the safe and compliant disposal of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This document provides essential, field-proven guidance to ensure that this fluorinated carboxylic acid is handled and disposed of with the utmost regard for safety, environmental stewardship, and regulatory compliance. The protocols herein are designed to be a self-validating system, grounding every procedural step in established scientific principles.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary hazards associated with this class of compounds are irritation.[1] The presence of the carboxylic acid group confers acidic properties, while the fluorinated cyclohexane ring contributes to its chemical stability and persistence.
GHS Hazard Classification (based on 4,4-Difluorocyclohexane-1-carboxylic acid):
The strong carbon-fluorine (C-F) bond, a hallmark of fluorinated organic molecules, makes these compounds resistant to natural degradation.[2][3] This persistence necessitates a disposal pathway capable of complete molecular destruction, as improper disposal can lead to long-term environmental contamination.[3][4]
Data Presentation: Hazard and Property Profile
The following table summarizes key data for the closely related compound, 4,4-Difluorocyclohexane-1-carboxylic acid, which should be used as a conservative proxy for risk assessment.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given its irritant properties, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Engineering Controls:
Always handle this compound within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]
Required PPE:
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[6] Contaminated gloves should be removed and disposed of as hazardous waste.
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[6]
Respiratory Protection: For situations with a risk of generating dust outside of a fume hood (e.g., large spills), a NIOSH-approved dust respirator is necessary.[6]
Experimental Protocol: First Aid for Exposure
In the event of accidental exposure, immediate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart.[6][8] Seek immediate medical attention.[6]
Skin Contact: Wash the affected area thoroughly with soap and running water.[6][8] If irritation develops or persists, seek medical attention.
Inhalation: Remove the individual from the contaminated area to fresh air.[6][9] If breathing is difficult or symptoms develop, seek medical attention.
Ingestion: Do NOT induce vomiting.[5] Immediately give a glass of water and contact a Poisons Information Center or a doctor.[6]
The Core Disposal Workflow: A Step-by-Step Decision Process
The proper disposal of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is not a single action but a systematic workflow. The primary directive is to correctly identify, segregate, and contain the waste for final disposal by a certified entity.
Caption: Disposal decision workflow for laboratory chemical waste.
Protocol for Waste Segregation and Containment
This protocol details the critical steps for preparing the compound for its final disposal pathway.
Step 1: Identify as Halogenated Waste
Action: Recognize that 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid contains fluorine, classifying it as a halogenated organic compound .[10][11]
Causality: This classification is the most critical step, as halogenated and non-halogenated waste streams are treated by entirely different, and differently priced, disposal methods.[10][12] Mixing these streams constitutes improper disposal and can lead to regulatory fines and environmental harm.[10]
Step 2: Segregate the Waste
Action: Collect waste 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid and any materials contaminated with it (e.g., weigh boats, contaminated gloves, filter paper) in a dedicated container separate from all other waste streams, especially non-halogenated organic solvents.[11][12]
Causality: Halogenated wastes are typically destroyed via high-temperature incineration to ensure the complete breakdown of stable C-F bonds.[11] Non-halogenated solvents may be recycled as fuel additives, a process that is rendered impossible by halogen contamination.[10]
Step 3: Use Appropriate Containment
Action: Place the waste in a chemically resistant, leak-proof container with a secure screw-top cap.[10][13] For solid waste, a sealable plastic bag or a wide-mouth poly bottle is appropriate.[6] Ensure the container is in good condition and compatible with the waste.
Causality: Proper containment prevents spills and the release of vapors, protecting laboratory personnel and the environment during storage and transport.[13]
Step 4: Label the Container Correctly
Action: As soon as the first particle of waste enters the container, affix a hazardous waste label.[12] The label must include:
The words "Hazardous Waste"
The full, unabbreviated chemical name: "4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid"
The date accumulation started.
An accurate accounting of the contents.
Causality: Accurate labeling is a legal requirement and ensures that waste handlers at your institution and the final disposal facility have the necessary information to manage the waste safely.
Spill Management Protocol
In the event of a spill, a prepared and systematic response is essential to mitigate exposure and prevent environmental release.
Step 1: Evacuate and Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.
Step 2: Don Appropriate PPE: Before cleanup, don the full PPE as described in Section 2, including a dust respirator if necessary.[6]
Step 3: Use Dry Cleanup Procedures:
Action: For this solid compound, do NOT use water to wash down the initial spill.[6] Gently sweep or shovel the material into a suitable, sealable container for disposal.[6][7][14] Use of a vacuum cleaner should only be considered if it is an explosion-proof model designed for hazardous dust.[6]
Causality: Using dry methods prevents the generation of dust clouds and avoids spreading the contaminant via runoff.[6]
Step 4: Decontaminate the Area:
Action: Once the bulk material is collected, wash the spill area down with large amounts of water and soap.[6] Collect the washings as aqueous hazardous waste. Prevent runoff from entering drains.[6]
Causality: Decontamination ensures that residual traces of the chemical are removed from surfaces.
Final Disposal Pathway
The ultimate destination for this waste is a licensed hazardous waste disposal facility.
Mechanism: The collected, segregated, and properly labeled waste container must be transferred to your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.[8][14]
Prohibition: Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[8][12][13] This is illegal and environmentally irresponsible.
Expected Treatment: The most probable disposal technology for this compound is high-temperature incineration. This method provides the extreme conditions necessary to cleave the highly stable carbon-fluorine bonds, mineralizing the compound into less harmful inorganic constituents like fluoride, carbon dioxide, and water.[11]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the lifecycle of this chemical is managed with the scientific rigor it deserves.
References
Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane D 14. Retrieved from [Link]
RCI Labscan Limited. (2021, August 2). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methylcyclohexanecarboxylic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779136, 4,4-Difluorocyclohexanecarboxylic acid. Retrieved from [Link]
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Zhang, K., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8081–8091. [Link]
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
Olsen, G. W., et al. (2009). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Journal of Occupational and Environmental Hygiene, 6(10), 598–608. [Link]
Randall, K. L., et al. (2025, August 9). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Environmental Science & Technology Letters. [Link]
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
Adeyemi, A., et al. (2024). Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. Toxics, 12(1), 59. [Link]